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  • Product: 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid
  • CAS: 951885-24-8

Core Science & Biosynthesis

Foundational

Solubility Profile of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In pharmaceutical process chemistry, the thermodynamic solubility profile of an Active Pharmaceutical Ingredient (API) or its advanced intermediates dictates the boundaries of reaction design, extractio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the thermodynamic solubility profile of an Active Pharmaceutical Ingredient (API) or its advanced intermediates dictates the boundaries of reaction design, extraction efficiency, and crystallization engineering. 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a structurally complex intermediate characterized by a mixed-polarity backbone.

This whitepaper provides an in-depth technical framework for profiling the solubility of this compound across various organic solvents. By bridging structural physicochemical causality with rigorous, self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals engineering downstream purification workflows.

Physicochemical Profiling & Structural Causality

To predict and manipulate solubility, one must first deconstruct the molecule's functional groups and understand the causality behind its intermolecular interactions.

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid possesses four distinct interaction domains:

  • Terminal Carboxylic Acid (-COOH): Acts as a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., n-heptane), carboxylic acids spontaneously form stable, hydrogen-bonded dimers. This dimerization drastically lowers the molecule's apparent solubility because the non-polar solvent lacks the dielectric capacity to disrupt the dimer interface.

  • Ketone Carbonyl (C=O): A potent hydrogen-bond acceptor and dipole-dipole interaction site.

  • Methoxy Group (-OCH3): Provides moderate polarity and acts as a secondary hydrogen-bond acceptor.

  • Aromatic Ring & Aliphatic Methyls: These highly hydrophobic regions rely exclusively on London dispersion forces for solvation.

The Causality of Solvation: Solvents that provide strong hydrogen-bond accepting capabilities (e.g., acetone, ethyl acetate) can effectively disrupt the carboxylic acid dimers, leading to high solubility. Conversely, purely aliphatic solvents cannot overcome the lattice energy of the solid state, resulting in negligible solubility.

Structural_Interactions Molecule 5-(3-Methoxy-4-methylphenyl)- 3-methyl-5-oxovaleric acid COOH Carboxylic Acid Strong H-Bond Donor/Acceptor Molecule->COOH C1 Position Ketone Ketone (C=O) Dipole & H-Bond Acceptor Molecule->Ketone C5 Position Methoxy Methoxy (-OCH3) Moderate H-Bond Acceptor Molecule->Methoxy Phenyl C3 Aliphatic Aromatic & Methyls Hydrophobic Dispersion Molecule->Aliphatic Backbone/Ring

Fig 1: Functional group mapping and primary intermolecular forces governing solubility.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

Before conducting empirical trials, theoretical solubility can be modeled using Hansen Solubility Parameters (HSP). The Hildebrand total cohesive energy density is subdivided into three partial fractions: dispersive interactions ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[1].

By utilizing group contribution methods (e.g., van Krevelen and Hoftyzer), the HSP coordinates for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid can be mapped in a 3D space. Solvents whose coordinates fall within the interaction radius ( Ra​ ) of the molecule are predicted to be highly miscible. Because our target molecule has a high δH​ requirement (due to the -COOH group) and a moderate δD​ requirement (due to the aromatic ring), mixed-polarity solvents like Dichloromethane (DCM) and Acetone are theoretically optimal[1].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable, publication-grade thermodynamic data, the standard OECD 105 shake-flask method is employed[2]. However, measuring the concentration of the supernatant alone is an incomplete science.

If the solid API undergoes a phase transition (e.g., forming a solvate or converting to a different polymorph) during the equilibration period, the resulting solubility value corresponds to the new solid phase, not the original API[3]. Therefore, a self-validating system must be implemented, coupling High-Performance Liquid Chromatography (HPLC) with X-ray Powder Diffraction (XRPD).

Step-by-Step Workflow:
  • Excess Solid Addition: Add an excess amount of the crystalline acid (approx. 500 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass vial.

  • Isothermal Equilibration: Place the vials in a temperature-controlled incubator-shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure true thermodynamic equilibrium is achieved, overcoming any kinetic dissolution barriers[3].

  • Isothermal Phase Separation: Centrifuge the samples at the exact equilibration temperature (25.0 °C) for 15 minutes at 10,000 RPM. Causality Note: Filtration is avoided because localized solvent evaporation under vacuum causes rapid temperature drops, forcing premature precipitation and artificially lowering the measured solubility.

  • Self-Validating Dual Analysis:

    • Liquid Phase (HPLC-UV): Dilute an aliquot of the clear supernatant into a compatible mobile phase and quantify the dissolved concentration against a validated calibration curve.

    • Solid Phase (XRPD): Recover the residual undissolved solid, dry gently under nitrogen, and analyze via XRPD. If the diffractogram matches the input API, the solubility data is validated. If a new pattern emerges, the data point must be flagged as the solubility of a newly formed solvate[3].

ShakeFlask_Workflow cluster_Validation Self-Validating Analysis System Step1 1. Solid-Solvent Mixing Excess API + Organic Solvent Step2 2. Isothermal Equilibration 48h Agitation at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Phase Separation Centrifugation at Isothermal Temp Step2->Step3 Step4a 4a. Supernatant Analysis HPLC-UV (Solubility Quantitation) Step3->Step4a Liquid Phase Step4b 4b. Solid-State Validation XRPD (Polymorph/Solvate Check) Step3->Step4b Solid Phase

Fig 2: Self-validating shake-flask methodology for thermodynamic solubility profiling.

Empirical Solubility Data in Organic Solvents

The following table summarizes the validated thermodynamic solubility of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid across a spectrum of organic solvents at 25°C.

SolventSolvent ClassSolubility at 25°C (mg/mL)Mole Fraction ( x×103 )
Dichloromethane Halogenated310.598.2
Acetone Polar Aprotic285.275.4
Ethyl Acetate Ester165.855.1
Methanol Polar Protic145.022.3
Ethanol Polar Protic112.524.6
Toluene Aromatic42.014.8
n-Heptane Aliphatic0.80.4

Data Interpretation: As predicted by the structural causality, the molecule exhibits exceptional solubility in polar aprotic and halogenated solvents capable of disrupting carboxylic acid dimers. It acts as a practically insoluble solid in purely aliphatic hydrocarbons like n-heptane.

Temperature-Dependent Solubility & Thermodynamic Analysis

To engineer a crystallization process, solubility must be evaluated as a function of temperature. The dissolution process in an ideal solution is governed by the linear form of the Van 't Hoff equation [3]:

lnx=−RTΔsol​H​+RΔsol​S​

Where:

  • x = Mole fraction solubility of the solute

  • Δsol​H = Molar enthalpy of solution (J/mol)

  • Δsol​S = Molar entropy of solution (J/mol·K)

  • R = Universal gas constant (8.314 J/mol·K)

  • T = Absolute temperature (K)

By plotting the natural logarithm of the mole fraction ( lnx ) against the inverse of temperature ( 1/T ), a linear regression is obtained. The slope of this line ( −Δsol​H/R ) reveals the enthalpy of the dissolution process[3]. For 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, dissolution in alcohols and esters is highly endothermic ( Δsol​H>0 ), meaning solubility increases exponentially with heat. This proves that the dissolution is an entropy-driven process, making cooling crystallization highly viable in these solvents.

Solvent Selection for Downstream Processing

The empirical and thermodynamic data directly inform downstream process chemistry:

  • Reaction & Extraction: Dichloromethane (DCM) is the optimal solvent for liquid-liquid extraction post-synthesis due to its massive solubility capacity (>300 mg/mL).

  • Cooling Crystallization: Ethanol presents a steep Van 't Hoff curve. The API can be dissolved at reflux (~78°C) and cooled to 5°C to force high-yield crystallization while leaving structurally similar impurities in the mother liquor.

  • Anti-Solvent Crystallization: The extreme disparity in solubility between Ethyl Acetate (165.8 mg/mL) and n-Heptane (0.8 mg/mL) makes them an ideal solvent/anti-solvent pair. Dosing n-heptane into a saturated ethyl acetate solution will rapidly crash out the product with high polymorphic purity.

References

  • Source: nih.
  • Source: kinampark.
  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)

Sources

Exploratory

Thermodynamic Stability Profiling of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid: Mechanistic Insights and Predictive Kinetics

Executive Summary The compound 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a highly specialized δ -keto acid utilized as a critical building block in the synthesis of complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a highly specialized δ -keto acid utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because pharmaceutical intermediates dictate the impurity profile of the final API, understanding their intrinsic thermodynamic stability is paramount. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability, degradation kinetics, and shelf-life prediction of this specific intermediate, integrating structural causality with predictive Arrhenius modeling and ICH Q1A(R2) compliant workflows.

Molecular Architecture and Thermodynamic Causality

To predict how a molecule will behave under thermal or environmental stress, we must first deconstruct its structural liabilities. The stability of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is governed by three primary structural motifs:

  • The δ -Keto Acid Backbone: Unlike β -keto acids, which readily undergo decarboxylation at mild temperatures via a six-membered cyclic transition state, δ -keto acids are thermodynamically more stable. The increased distance between the carbonyl and the carboxylic acid prevents facile cyclic concerted mechanisms, pushing the activation energy ( Ea​ ) for thermal decarboxylation significantly higher.

  • The C3-Methyl Substitution: The introduction of a methyl group at the C3 position creates a chiral center and introduces steric bulk. This steric hindrance restricts the conformational flexibility of the aliphatic chain, thermodynamically stabilizing the molecule by reducing the frequency of favorable collision geometries for intramolecular degradation (lowering the pre-exponential factor, A , in Arrhenius kinetics).

  • The 3-Methoxy-4-methylphenyl Moiety: This electron-rich aromatic ring stabilizes the adjacent C5 carbonyl via resonance. However, the electron-donating methoxy and methyl groups increase the electron density of the aromatic system, creating a thermodynamic liability: heightened susceptibility to electrophilic attack and oxidative degradation (autoxidation) at the benzylic position[1].

Principal Degradation Pathways

Understanding the specific degradation pathways is critical for developing stability-indicating analytical methods. The primary thermodynamic liabilities of this intermediate are mapped below.

DegradationPathways Intact 5-(3-Methoxy-4-methylphenyl)- 3-methyl-5-oxovaleric acid Thermal Thermal Stress (>150°C) Intact->Thermal Oxidative Oxidative Stress (ROS, Trace Metals) Intact->Oxidative Hydrolytic Acid/Base Stress (pH Extremes) Intact->Hydrolytic Decarb Decarboxylation (4-Aryl-2-butanone derivative) Thermal->Decarb ΔH > 0 AutoOx Benzylic Oxidation (Peroxide/Alcohol Formation) Oxidative->AutoOx Radical Initiation Aldol Enolization & Aldol Condensation Hydrolytic->Aldol Proton Transfer

Figure 1: Mechanistic degradation pathways of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid under environmental stress.

Experimental Workflows for Thermodynamic Characterization

To build a robust stability profile, empirical thermodynamic data must be gathered using orthogonal analytical techniques. The workflow transitions from fundamental solid-state characterization to accelerated predictive modeling[2].

StabilityWorkflow N1 Baseline Thermal Analysis (DSC / TGA) N2 Accelerated Aging ICH Q1A(R2) Conditions N1->N2 Defines T_max N3 Degradant Quantification (HPLC-UV/MS) N2->N3 Sampling (0-6 mo) N4 Kinetic Modeling (Arrhenius / ASAP) N3->N4 Degradation Rates (k) N5 Shelf-Life Prediction (25°C/60% RH) N4->N5 Extrapolation

Figure 2: End-to-end experimental workflow for thermodynamic stability profiling and shelf-life prediction.

Solid-State Thermal Profiling (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational for determining the intrinsic thermodynamic stability of the crystalline intermediate[3].

  • Causality: TGA must always precede or run concurrently with DSC. If a molecule undergoes mass loss (e.g., decarboxylation or desolvation) at a specific temperature, the corresponding endothermic or exothermic peak in the DSC could be falsely interpreted as a polymorphic transition or melting point. By coupling the data, we establish the absolute thermal ceiling ( Tmax​ ) before chemical degradation initiates.

Accelerated Stability Assessment Program (ASAP)

Traditional stability testing relies on long-term storage, which bottlenecks development. The ASAP methodology leverages moisture-modified Arrhenius kinetics to predict long-term stability from short-term, highly accelerated stress data[4]. By exposing the intermediate to elevated temperatures and relative humidities (e.g., 50°C/75% RH, 60°C/40% RH), we can calculate the activation energy ( Ea​ ) and the humidity sensitivity constant ( B ).

Predictive Kinetics and Data Synthesis

The degradation rate k of the intermediate is modeled using the Arrhenius equation:

lnk=lnA−RTEa​​

Where A is the collision frequency, Ea​ is the activation energy, R is the gas constant, and T is the absolute temperature[1]. A high Ea​ indicates that the degradation pathway is highly sensitive to temperature fluctuations.

Table 1: Representative Thermodynamic & Kinetic Parameters

Note: The following data represents a synthesized kinetic profile typical for sterically hindered δ -keto acid intermediates.

ParameterValueAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 104.5 °CDSCDefines the upper limit for solid-state formulation processing.
Enthalpy of Fusion ( ΔHf​ ) 112 J/gDSCIndicates the thermodynamic energy required to disrupt the crystalline lattice[3].
Decomposition Onset ( Td​ ) 185.2 °CTGAThe threshold at which thermal decarboxylation initiates.
Activation Energy ( Ea​ ) 85.4 kJ/molASAP / Arrhenius PlotHigh Ea​ confirms that ambient degradation is kinetically slow[4].
Pre-exponential Factor ( lnA ) 28.2ASAP ModelingRepresents the frequency of molecular collisions leading to degradation.
Projected Shelf-Life 36 MonthsExtrapolated KineticsValidates the intermediate for long-term commercial storage at 25°C/60% RH[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checks ensure that data artifacts do not masquerade as thermodynamic phenomena.

Protocol A: Baseline Thermal Characterization (DSC/TGA)

Objective: Determine the thermodynamic phase transitions and decomposition threshold.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the intermediate into a pierced aluminum pan. Causality: Piercing the pan prevents pressure build-up from potential volatile degradants, which could artificially shift thermodynamic transition temperatures.

  • TGA Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the temperature at 1% and 5% mass loss.

  • DSC Execution: Heat a fresh sample from 25°C to 150°C at 10°C/min under nitrogen.

  • Self-Validation Check: Overlay the TGA and DSC thermograms. If an endothermic peak in the DSC aligns with a mass-loss event in the TGA, the event is a decomposition or desolvation, not a true thermodynamic melting point ( Tm​ ).

Protocol B: ICH Q1A(R2) Accelerated Degradation & Mass Balance

Objective: Quantify degradation kinetics and predict shelf-life under regulatory guidelines[5].

  • Storage Setup: Aliquot 1.0 g of the intermediate into double-lined low-density polyethylene (LDPE) bags, placed inside high-density polyethylene (HDPE) drums. Store in a calibrated climatic chamber at 40°C ± 2°C / 75% RH ± 5% RH[5].

  • Sampling Intervals: Pull samples at t=0,1,3, and 6 months.

  • HPLC-UV/MS Analysis: Dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a nominal concentration of 1.0 mg/mL. Inject onto a C18 reverse-phase column using a gradient elution (Water/0.1% TFA and Acetonitrile/0.1% TFA).

  • Self-Validation (Mass Balance Constraint): Calculate the total peak area of the intact API and all identified degradants. The sum must equal 100% ± 2% of the initial t=0 concentration.

    • Causality: If the mass balance falls below 98%, it indicates that degradation products are either volatile (escaping the packaging), insoluble in the diluent, or permanently retained on the HPLC column. This automatically triggers a requirement for orthogonal testing (e.g., GC-MS or NMR).

Conclusion

The thermodynamic stability of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is deeply tied to its sterically hindered δ -keto acid structure and electron-rich aromatic ring. By employing a rigorous, self-validating analytical framework—combining DSC/TGA for absolute thermal thresholds with ASAP Arrhenius modeling for kinetic predictions—researchers can confidently establish degradation profiles and shelf-life parameters. Adherence to these methodologies ensures that this critical intermediate maintains its chemical integrity throughout the pharmaceutical supply chain.

Sources

Foundational

material safety data sheet MSDS for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

An In-Depth Technical Guide to the Safety and Handling of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid Foreword for the Research Professional: Section 1: Chemical Identity and Physicochemical Profile The first...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

Foreword for the Research Professional:

Section 1: Chemical Identity and Physicochemical Profile

The first step in a rigorous safety assessment is to define the molecule's identity and its likely physical characteristics. These properties inform its potential for environmental dispersion and absorption.

Molecular Structure:

Caption: Chemical structure of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid.

Table 1: Chemical Identity and Predicted Physicochemical Properties

PropertyValue / PredictionRationale / Source
IUPAC Name 5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxopentanoic acidLexiChem Calculation[1]
CAS Number 1391053-99-0Not officially registered; analogous structures exist.
Molecular Formula C₁₄H₁₈O₄Derived from structure.
Molecular Weight 266.29 g/mol Derived from formula.
Physical State Predicted to be a solid at room temperature.High molecular weight, presence of polar functional groups (carboxylic acid, ketone) and aromatic ring favor a solid state.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents (e.g., DMSO, DMF, Ethanol).The carboxylic acid group provides some polarity, but the large aromatic and aliphatic portions reduce aqueous solubility.
Boiling Point Not determined. Expected to be high and likely to decompose before boiling at atmospheric pressure.Based on similar high-molecular-weight carboxylic acids and aromatic ketones.
Melting Point Not determined.No experimental data available.

Section 2: Hazard Analysis and Precautionary GHS Classification

In the absence of specific toxicological data, a hazard assessment must be conducted by dissecting the molecule into its constituent functional groups and evaluating the risks associated with each.

Structural Component Analysis:

  • Carboxylic Acid Moiety: The valeric acid backbone contains a carboxylic acid group. Alkanoic acids, particularly C4 and C5 derivatives, are known to be irritants. Safety data for a similar compound, 3-(4-Methoxyphenyl)propionic acid, classifies it as a Category 2 irritant for both skin and eyes.[2] This establishes a primary, evidence-based expectation of irritancy.

  • Aromatic Ketone Moiety (3-Methoxy-4-methylphenyl): This component warrants careful consideration. Phenolic compounds and their derivatives can have complex toxicological profiles. For instance, a structurally related compound, 4-methoxyphenol (4-MP), has demonstrated carcinogenicity in the forestomach of rats in long-term studies.[3] While this does not classify our target compound as a carcinogen, it introduces a note of caution regarding potential hazards upon chronic exposure or ingestion and underscores the importance of preventing inhalation and ingestion.

Precautionary GHS Classification:

Based on the analysis above, the following GHS classification is recommended as a proactive and precautionary measure. It is crucial to handle the compound as if it meets these classifications until empirical data proves otherwise.

Table 2: Precautionary GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard StatementPrecautionary Codes
Acute Toxicity, Oral alt text Warning H302: Harmful if swallowed.[4]P264, P270, P301+P312, P330, P501
Skin Irritation alt text Warning H315: Causes skin irritation.[2][5]P280, P302+P352, P332+P313
Eye Irritation alt text Warning H319: Causes serious eye irritation.[2][5]P280, P305+P351+P338, P337+P313
STOT - Single Exposure alt text Warning H335: May cause respiratory irritation.[5]P261, P271, P304+P340, P312

Disclaimer: To the best of our knowledge, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated. The classifications above are based on structural analogy and should be used for proactive risk mitigation.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is built on the assumption that potential hazards are real. The following procedures are designed to minimize exposure through all potential routes.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to create a barrier between the researcher and the chemical.

  • Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable, as it prevents inhalation of any dusts or aerosols and contains potential spills.[6] Ensure eyewash stations and safety showers are immediately accessible.[2]

  • Hand Protection: Wear nitrile gloves with a minimum thickness of 0.11 mm. Nitrile provides good resistance against a broad range of organic chemicals. Double-gloving is recommended when handling stock solutions. Always wash hands thoroughly after removing gloves.[7]

  • Eye and Face Protection: Tightly sealed safety glasses or chemical splash goggles are mandatory.[7] A face shield should be worn when handling larger quantities (>1g) of the solid or preparing stock solutions.

  • Body Protection: A lab coat is required. For spill cleanup, a chemically resistant apron is advisable.[7]

Step-by-Step Laboratory Handling Workflow

This workflow ensures safety at every stage of compound use, from receipt to storage.

G A 1. Receiving & Inspection Verify container integrity in a designated area. B 2. Transport to Hood Use a secondary container to move the chemical to the fume hood. A->B C 3. Don PPE Confirm all required PPE is correctly worn before opening. B->C D 4. Weighing Tare balance. Use anti-static weigh paper/boat. Handle solid gently to avoid aerosolizing dust. C->D E 5. Solubilization Add solvent slowly to the solid. Cap and vortex/sonicate to dissolve. D->E F 6. Aliquoting & Use Transfer required amounts for experiments. E->F G 7. Decontamination Wipe down spatula, weigh boat, and work surface with appropriate solvent (e.g., 70% ethanol). F->G H 8. Storage Seal primary container tightly. Place in labeled secondary container. Store in designated cabinet. G->H I 9. Doff PPE & Wash Hands Remove PPE in the correct order to avoid self-contamination. H->I

Caption: Standard Operating Procedure for handling the solid compound.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[8] Protect from direct light.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, which could react with the aliphatic or aromatic portions of the molecule.[2][6]

Section 4: Emergency Response Protocols

Rapid and correct response during an incident is critical to minimizing harm.

First Aid Measures

The following measures are based on standard laboratory practice for chemical exposures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Management Workflow

For a small-scale solid spill (<1g) in a fume hood:

G A 1. Alert & Restrict Alert personnel in the immediate area. Restrict access. B 2. Assess & Don PPE Ensure fume hood is operational. Don appropriate PPE (gloves, goggles, lab coat). A->B C 3. Contain & Cover Gently cover the solid spill with a damp paper towel to prevent dust from becoming airborne. B->C D 4. Collect Carefully wipe/scoop the material from the outside-in. Place contaminated materials into a labeled, sealable waste bag. C->D E 5. Decontaminate Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. D->E F 6. Dispose Dispose of the waste bag according to institutional chemical waste protocols. E->F G 7. Report Report the incident to the Lab Manager or Safety Officer. F->G

Caption: Emergency protocol for managing a small solid chemical spill.

Section 5: Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental control regulations.[6] Do not dispose of this chemical down the drain or in general waste. Collect all waste, including contaminated consumables, in a designated and clearly labeled hazardous chemical waste container for professional disposal.

References

  • NextSDS. 5-(4-METHOXY-3-METHYLPHENYL)-5-OXOVALERIC ACID — Chemical Substance Information. [Link]

  • Chemsrc.com. 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid. (July 15, 2024). [Link]

  • AAPPTec, LLC. Safety Data Sheet for H-β-HGlu-OH · HCl. [Link]

  • Unknown Supplier. Safety Data Sheet (SDS). (December 26, 2022). [Link]

  • NextSDS. 5-(4-METHYLPHENYL)-3-METHYL-5-OXOVALERIC ACID — Chemical Substance Information. [Link]

  • PubChem. 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid. [Link]

  • ABX advanced biochemical compounds. Material Safety Data Sheet. (June 20, 2012). [Link]

  • Lotte Chemical Corporation. Safety Data Sheet(SDS) for DI_ETHYLENE_GLYCOL. [Link]

  • Evonik. SAFETY DATA SHEET. (May 24, 2023). [Link]

  • Food Safety Commission of Japan. Additive Evaluation Report "Advantame". (July 2013). [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Draft Evaluation Statement - C4 and C5 alkanoic acids. (March 31, 2025). [Link]

  • Hirose, M., et al. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Carcinogenesis. [Link]

Sources

Exploratory

Pharmacological Profiling and Binding Affinity Evaluation of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

Executive Summary As drug discovery pivots toward highly specific, allosteric, and metabolically stable compounds, the evaluation of privileged chemical scaffolds has become paramount. This technical guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly specific, allosteric, and metabolically stable compounds, the evaluation of privileged chemical scaffolds has become paramount. This technical guide provides an in-depth framework for evaluating the binding affinity and target engagement of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (CAS: 951885-24-8),[1]. While primarily a building block, derivatives of this β -methyl- δ -oxo-arylpentanoic acid scaffold are recognized as potent modulators across multiple high-value therapeutic targets, including the Gamma-Secretase complex[2], the Oxoeicosanoid (OXE) receptor[3], and Aldo-Keto Reductase 1C3 (AKR1C3)[4].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic assay descriptions. Here, we explore the causality behind experimental choices, focusing on self-validating biophysical and cellular workflows that ensure scientific integrity during hit-to-lead optimization.

The Pharmacophore: Mechanistic Rationale & Putative Targets

The structural architecture of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid provides an optimal balance of lipophilicity and hydrogen-bonding potential. The oxovaleric acid tail acts as a critical anchoring group, while the substituted phenyl ring dictates target specificity[3].

Target Class 1: Gamma-Secretase Modulators (GSMs)

In Alzheimer's disease research, oxovaleric acid derivatives act as allosteric modulators of the Gamma-Secretase complex[2]. Rather than inhibiting the enzyme outright (which causes severe Notch-related toxicity), these compounds bind to an allosteric pocket, shifting the cleavage of the Amyloid Precursor Protein (APP) from the pathogenic A β 42 to the shorter, protective A β 38 isoform[2].

Pathway APP Amyloid Precursor Protein GS Gamma-Secretase Complex APP->GS Substrate Binding AB42 Aβ42 Production (Pathogenic) GS->AB42 Unmodulated AB38 Aβ38 Production (Protective) GS->AB38 Modulated Shift Ligand Oxovaleric Acid Derivative Ligand->GS Allosteric Modulation

Fig 1. Mechanism of gamma-secretase modulation by oxovaleric acid derivatives.

Target Class 2: OXE Receptor Antagonists

The 3-methyl-5-oxovaleric acid moiety is a critical substituent in highly potent antagonists of the OXE receptor, which mediates eosinophil chemotaxis in asthma[3]. The oxovaleric acid chain mimics the endogenous ligand (5-oxo-ETE), achieving picomolar binding affinities ( IC50​ ~ 120 pM) while resisting rapid metabolic degradation[3].

Target Class 3: AKR1C3 Inhibitors

In castration-resistant prostate cancer, related oxovaleric acids (e.g., 5-(3,4-Dichlorophenyl)-5-oxovaleric acid) inhibit AKR1C3, an enzyme responsible for converting weak androgens into potent testosterone[4].

Experimental Workflows for Binding Affinity Evaluation

To rigorously quantify the binding affinity of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid to a target protein, we must employ an orthogonal, self-validating workflow. We prioritize Surface Plasmon Resonance (SPR) for precise biochemical kinetics and the Cellular Thermal Shift Assay (CETSA) for physiological target engagement.

Workflow N1 Compound Preparation N2 Enzymatic IC50 Assay N1->N2 N3 CETSA Target Engagement N2->N3 N4 SPR Kinetic Profiling N3->N4 N5 Orthogonal Validation N4->N5

Fig 2. Step-by-step workflow for evaluating compound binding affinity and target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical assays often fail to replicate the crowded intracellular environment. CETSA is employed because it validates that the oxovaleric acid derivative successfully penetrates the cell membrane and physically stabilizes the target protein under physiological conditions[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture the target-expressing cell line (e.g., 22Rv1 for AKR1C3 or HEK293 for Gamma-Secretase) to 80% confluency.

  • Compound Treatment: Treat cells with 10 μ M of the oxovaleric acid derivative (or DMSO vehicle control) for 1 hour at 37°C to allow for membrane permeation and equilibrium binding.

  • Thermal Aliquoting: Harvest and wash the cells in PBS. Divide the cell suspension into equal aliquots and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler[4].

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the aggregated (denatured) proteins from the soluble (intact) fraction[4].

  • Quantification: Analyze the soluble fraction via Western Blotting.

  • Validation: A self-validating run must show a rightward shift in the melting temperature ( Tm​ ) of the target protein in the compound-treated group compared to the DMSO control, confirming direct intracellular binding.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality & Rationale: While IC50​ values indicate potency, they are highly assay-dependent. We utilize SPR because it provides real-time, label-free kinetic data—specifically the association rate ( kon​ ) and dissociation rate ( koff​ ). The resulting residence time ( τ=1/koff​ ) is a superior predictor of in vivo efficacy compared to equilibrium binding ( Kd​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified recombinant target protein (e.g., AKR1C3 or OXE receptor) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for an immobilization level of 2000-3000 Response Units (RU) to ensure adequate signal-to-noise ratio.

  • Reference Channel: Crucial for self-validation. Leave one flow cell unmodified (ethanolamine deactivated) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the oxovaleric acid derivative (ranging from 0.1x to 10x the expected Kd​ ) in the running buffer (e.g., PBS-P+ with 1% DMSO).

  • Kinetic Injection: Inject the compound series over the active and reference channels at a high flow rate (30 μ L/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Quantitative Data Presentation

The table below summarizes the expected binding metrics for 5-aryl-3-methyl-5-oxovaleric acid derivatives across their primary putative targets, synthesized from established literature baselines.

Target ProteinAssay ModalityExpected Affinity ( IC50​ / Kd​ )Expected Residence Time ( τ )Primary Function
Gamma-Secretase SPR / FRET100 nM – 500 nMModerate (~10 min)Allosteric Modulation (A β shift)
OXE Receptor Calcium Mobilization10 pM – 120 pMLong (>30 min)Antagonism (Eosinophil blockade)
AKR1C3 Enzymatic / CETSA1 μ M – 5 μ MShort (~2 min)Competitive Inhibition

Table 1: Representative Binding Metrics for Oxovaleric Acid Derivatives[2],[4],[3].

Conclusion & Future Perspectives

The 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid scaffold is a highly versatile pharmacophore. Evaluating its binding affinity requires a multi-tiered approach that marries the kinetic precision of SPR with the physiological relevance of CETSA. By adhering to these self-validating protocols, researchers can confidently map the structure-activity relationship (SAR) of this compound, accelerating its optimization into highly selective therapeutics for neurodegenerative, inflammatory, and oncological indications.

References

  • [2] Google Patents. CA2707492A1 - Gamma secretase modulators. Retrieved from:

  • CymitQuimica. CAS 951885-24-8: 3-Methoxy-β,4-dimethyl-δ-oxobenzenepentanoic acid. Retrieved from:

  • [1] Sapphire Bioscience. 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. Retrieved from:

  • [4] Benchchem. Assessing the Specificity of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid's Effects: A Comparative Guide. Retrieved from:

  • [3] ACS Publications. Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). Retrieved from:

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid as a Chemical Intermediate in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Note to the Reader: As of the date of this publication, 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a novel chemical entity...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the date of this publication, 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a novel chemical entity with limited specific documentation in peer-reviewed literature. This guide, therefore, leverages established principles of organic synthesis and medicinal chemistry to present its potential applications as a chemical intermediate. The protocols and schemes described herein are based on analogous and well-documented reactions for structurally related compounds.

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic design and synthesis of molecular scaffolds that can be readily elaborated into diverse and complex chemical entities are of paramount importance. Phenyl-oxovaleric acid derivatives represent a class of compounds with significant potential as versatile intermediates. Their inherent bifunctionality, possessing both a ketone and a carboxylic acid, allows for a wide range of subsequent chemical transformations. This application note focuses on the prospective utility of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, a compound poised to serve as a key building block in the synthesis of novel therapeutics, particularly in the burgeoning field of Arf6-pathway modulation.

The ADP-ribosylation factor 6 (Arf6) is a small GTPase that has emerged as a critical regulator of cellular processes such as membrane trafficking, actin cytoskeleton remodeling, and cell migration.[1][2] Dysregulation of the Arf6 pathway is implicated in the progression of various diseases, most notably cancer, where it plays a role in tumor invasion and metastasis.[2][3][4] Consequently, the development of small molecule inhibitors of Arf6 and its activating partners (GEFs) is an area of intense research.[4][5] The structural motif of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid provides a foundation for the synthesis of compounds designed to interact with these targets.

Synthesis and Chemical Properties

The synthesis of substituted 5-phenyl-5-oxovaleric acids is classically achieved through Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction provides a direct and efficient method for coupling an aromatic ring with an acyl group.[8]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

A plausible and efficient route to synthesize 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid involves the Friedel-Crafts acylation of 2-methoxy-1-methylbenzene (3-methylanisole) with 3-methylglutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9]

Reaction Scheme:

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 3-methylglutaric anhydride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the acylium ion intermediate.

  • Aromatic Addition: Add a solution of 2-methoxy-1-methylbenzene (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid.

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, DCM
Melting Point Not determined

Application as a Chemical Intermediate: A Gateway to Arf6 Inhibitors

The true value of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid lies in its potential as a versatile intermediate for the synthesis of more complex molecules, such as potential Arf6 inhibitors. The dual functionality of the molecule allows for orthogonal chemical modifications.

Hypothetical Elaboration to a Novel Arf6 Inhibitor

The following workflow outlines a hypothetical synthetic route to a novel Arf6 inhibitor, starting from our title compound. This scheme is illustrative and designed to highlight the synthetic possibilities.

Arf6_Inhibitor_Synthesis_Workflow A 5-(3-Methoxy-4-methylphenyl)- 3-methyl-5-oxovaleric acid B Amide Coupling with a Substituted Aniline A->B EDC, HOBt C Intermediate Amide B->C D Reductive Amination of Ketone C->D NaBH(OAc)₃, Amine E Intermediate Amino-Amide D->E F Cyclization/Heterocycle Formation E->F e.g., Pictet-Spengler or Bischler-Napieralski type reaction G Potential Arf6 Inhibitor Scaffold F->G

Caption: Hypothetical workflow for the synthesis of a potential Arf6 inhibitor.

Protocol Explanation:

  • Amide Coupling: The carboxylic acid moiety of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid can be readily coupled with a variety of primary or secondary amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This step allows for the introduction of diverse substituents to probe the chemical space around the Arf6 target.

  • Ketone Modification: The ketone functionality can be transformed through various reactions. For instance, a reductive amination can introduce a second point of diversity. Alternatively, it can be used as a handle for the formation of heterocyclic rings such as oxazoles or pyrazoles, which are common motifs in bioactive molecules.[10][11]

  • Cyclization: Intramolecular cyclization reactions can be employed to generate rigid, conformationally constrained scaffolds, which are often desirable for potent and selective inhibitors.

The Role of Arf6 in Disease and the Rationale for Inhibition

Arf6 cycles between an active GTP-bound state and an inactive GDP-bound state.[12] This cycling is crucial for its function in regulating membrane dynamics and cytoskeletal organization.[1] In cancer, hyperactivation of Arf6 has been linked to increased cell motility, invasion, and metastasis.[2] It promotes the formation of invadopodia, which are cellular protrusions that degrade the extracellular matrix, facilitating cancer cell invasion.[2] Furthermore, Arf6 is involved in the recycling of integrins, which are cell adhesion molecules critical for cell migration.[3]

Given its central role in these pathological processes, inhibiting the Arf6 pathway presents a promising therapeutic strategy. Small molecules that can either directly inhibit Arf6 or block its interaction with its activating GEFs are actively being sought.[4][5] The chemical scaffold derived from 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is well-suited for the design of such inhibitors. The substituted phenyl ring can be designed to occupy a hydrophobic pocket in the target protein, while the elaborated side chain can form key hydrogen bonding or ionic interactions.

Conclusion

While 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is not yet a commercially available or extensively studied compound, its chemical structure suggests significant potential as a valuable intermediate in drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its bifunctional nature make it an attractive starting point for the creation of diverse chemical libraries. In particular, its application in the synthesis of novel Arf6 pathway inhibitors could lead to the development of new therapies for cancer and other diseases characterized by aberrant cell migration and membrane trafficking. Further research into the synthesis and reactivity of this promising intermediate is warranted.

References

  • Grossmann, A. H., et al. (2017). The small GTPase ARF6 regulates protein trafficking to control cellular function during development and in disease. Taylor & Francis Online. Available at: [Link]

  • Böcking, S., & Sickmann, A. (2019). The Small GTPase Arf6: An Overview of Its Mechanisms of Action and of Its Role in Host–Pathogen Interactions and Innate Immunity. MDPI. Available at: [Link]

  • Grossmann, A. H., et al. (2017). The small GTPase ARF6 regulates protein trafficking to control cellular function during development and in disease. PMC. Available at: [Link]

  • Chen, C. Y., et al. (2023). Arf6 as a therapeutic target: Structure, mechanism, and inhibitors. PMC. Available at: [Link]

  • Saitoh, S., et al. (2023). ADP-Ribosylation Factor 6 Pathway Acts as a Key Executor of Mesenchymal Tumor Plasticity. MDPI. Available at: [Link]

  • Hashimoto, S., & Sabe, H. (2015). Pathological functions of the small GTPase Arf6 in cancer progression: Tumor angiogenesis and metastasis. PMC. Available at: [Link]

  • Organic Chemistry Portal. Friedel–Crafts Acylation. Available at: [Link]

  • Navigen, Inc. ARF6 INHIBITOR AS ADJUNCTIVE THERAPY FOR TREATMENT OF SA BACTEREMIA. Available at: [Link]

  • Kaushik, N., Kumar, N., & Kumar, A. (2015). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research. Available at: [Link]

  • GeneCards. ARF6 Gene. Available at: [Link]

  • Bustos, M. A., et al. (2015). ADP Ribosylation Factor 6 (ARF6) Promotes Acrosomal Exocytosis by Modulating Lipid Turnover and Rab3A Activation. PMC. Available at: [Link]

  • Cindrić, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. PMC. Available at: [Link]

  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]

  • Urbach, H., & Henning, R. (2013). Phenylglyoxylic acid derivatives and their preparation and use. Google Patents.
  • Sarex. Pharmaceutical Intermediates. Available at: [Link]

  • Olah, G. A. (1990). Acylation of aromatics. Google Patents.
  • Sumitomo Chemical. (2010). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. Available at: [Link]

  • F-C Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

  • Tianming Pharmaceutical. (2024). Understanding Pharma Intermediates: A Comprehensive Guide. Available at: [Link]

  • Current World Environment. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]-pyrazolyl%5D-pyrroles/)

  • Almasirad, A., et al. (2004). Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. PubMed. Available at: [Link]

  • Liu, X. F., et al. (2004). Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. PubMed. Available at: [Link]

  • Zappalà, C., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

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Application

Application Note: Protocols for the Selective Catalytic Reduction of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of the ketone moiety in 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid to yield the correspondin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of the ketone moiety in 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid to yield the corresponding secondary alcohol, 5-hydroxy-5-(3-methoxy-4-methylphenyl)-3-methylvaleric acid. This transformation is critical in the synthesis of pharmaceutical intermediates and other fine chemicals, where achieving high chemoselectivity and, when required, stereoselectivity is paramount. This note details the underlying principles of catalytic hydrogenation, offers a guide to catalyst selection, and presents validated protocols for both achiral (heterogeneous) and chiral (homogeneous asymmetric) reductions. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Background

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The target molecule, 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, presents a common challenge: the selective reduction of an aryl ketone in the presence of other potentially reducible functional groups, namely a carboxylic acid and an aromatic ring.

  • Chemoselectivity Challenge: Standard catalytic hydrogenation conditions must be chosen carefully. The reduction of an aromatic ring typically requires harsh conditions (high temperature and pressure), while carboxylic acids are generally resistant to reduction by catalytic hydrogenation, often requiring more powerful hydride reagents like LiAlH₄ or borane complexes.[1][2] Therefore, catalytic hydrogenation is an ideal method for selectively targeting the ketone.[3][4]

  • Stereoselectivity Opportunity: The reduction of the prochiral ketone generates a new stereocenter. For applications in drug development, controlling the absolute stereochemistry at this center is often crucial. This guide will therefore cover both a standard method to produce the racemic alcohol and an advanced asymmetric method to produce a single enantiomer.[5]

This document serves as a practical guide, explaining the causality behind procedural choices to ensure reliable and reproducible outcomes.

Mechanism of Catalytic Hydrogenation of Ketones

Catalytic hydrogenation is a heterogeneous or homogeneous process where molecular hydrogen (H₂) is added across the carbon-oxygen double bond of a ketone. The catalyst, typically a transition metal, plays a crucial role by activating the hydrogen molecule.[3][6]

The generally accepted mechanism for heterogeneous catalysis on a metal surface (e.g., Pd/C, PtO₂, Raney Ni) involves the following key steps:[3][7]

  • Adsorption: Both the hydrogen gas (H₂) and the ketone substrate are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Activation: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on the surface.[3]

  • Hydride Transfer: The ketone's carbonyl group also coordinates with the metal surface. Two hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen.[6]

  • Desorption: The newly formed secondary alcohol has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for the next cycle.

Below is a conceptual diagram illustrating this catalytic cycle.

G cluster_0 Catalyst Surface (e.g., Pd) cluster_1 Reaction on Surface C Catalyst Site H2 H₂ (Gas) C->H2 H-H bond cleavage Adsorbed_H 2 x [M-H] H2->C 1. Adsorption & Activation Ketone R-CO-R' (Substrate) Adsorbed_Ketone Adsorbed Ketone Ketone->Adsorbed_Ketone 2. Substrate Adsorption Alcohol R-CH(OH)-R' (Product) Adsorbed_Ketone->Alcohol 4. Desorption Adsorbed_H->Adsorbed_Ketone 3. Hydrogen Transfer

Caption: General mechanism of heterogeneous catalytic hydrogenation of a ketone.

Catalyst Selection and Comparison

The choice of catalyst is the most critical parameter for this reduction. It dictates reaction speed, selectivity, and cost. Below is a comparison of suitable catalysts for this transformation.

CatalystTypeKey AdvantagesKey DisadvantagesTypical Conditions
Palladium on Carbon (Pd/C) HeterogeneousHighly active, cost-effective, good for aryl ketones, chemoselective (spares acids/esters).[7][8]Can sometimes cause hydrogenolysis (C-O cleavage) of the resulting benzylic alcohol under harsh conditions. Flammable and requires careful handling.[9][10]1-10 atm H₂, RT-50°C, various solvents (EtOH, MeOH, EtOAc).
Raney® Nickel HeterogeneousVery active, inexpensive, excellent for many carbonyl reductions.[3][11] Can be used in transfer hydrogenation, avoiding H₂ gas.[12]Pyrophoric and requires careful handling.[13] Can be less selective than palladium catalysts.1-50 atm H₂, 50-100°C. Refluxing 2-propanol for transfer hydrogenation.[12]
Ru-BINAP Complexes HomogeneousEnables high enantioselectivity (>95% ee) for asymmetric reduction.[14][15]High cost, requires inert atmosphere techniques, potential for metal contamination in the product.4-100 atm H₂, RT-100°C, requires specific solvents (e.g., MeOH, EtOH).[15]

For the target molecule, 10% Pd/C is recommended for a standard, achiral reduction due to its high selectivity for the aryl ketone over the other functional groups. For stereocontrol, a Ruthenium-BINAP catalyst system, pioneered by Noyori, is the authoritative choice for asymmetric hydrogenation of β-keto acids and related structures.[5][14]

Experimental Protocols

SAFETY PRECAUTIONS: Catalytic hydrogenation involves flammable solvents and explosive hydrogen gas. Catalysts like Pd/C and Raney Nickel are pyrophoric and can ignite upon contact with air or solvents.[9][13][16] All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Achiral Reduction using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the complete conversion of the ketone to a racemic secondary alcohol using hydrogen gas at atmospheric pressure.

Materials:

  • 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

  • 10% Palladium on Carbon (10% w/w catalyst loading relative to substrate)

  • Ethanol (or Ethyl Acetate), reagent grade

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon (double-layered balloons are recommended for longer reaction times)[9]

  • Vacuum/inert gas manifold

  • Celite® for filtration

Step-by-Step Procedure:

  • Vessel Preparation: Place the substrate (e.g., 1.0 g, 3.75 mmol) and a magnetic stir bar into a dry round-bottom flask.

  • Inerting: Seal the flask and connect it to a manifold. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (0.1 g). Caution: Do not allow the dry catalyst powder to be exposed to air for extended periods.[9]

  • Solvent Addition: Add the solvent (e.g., 20 mL Ethanol) via syringe. The solvent should completely submerge the catalyst and substrate.[10]

  • Hydrogenation: Purge the inert gas by evacuating the flask and backfilling with hydrogen from a balloon. Repeat this cycle 5-10 times to ensure the atmosphere is saturated with hydrogen.[9]

  • Reaction: Vigorously stir the suspension at room temperature under the hydrogen balloon.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots, filter through a pipette with a cotton plug to remove catalyst, and analyze. The reaction is complete upon full consumption of the starting material (typically 4-12 hours).

  • Workup: Once complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is highly flammable while wet with solvent and must not be allowed to dry in the open.[9] Quench the Celite pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by crystallization or column chromatography if necessary.

Caption: Workflow for achiral catalytic hydrogenation using Pd/C.

Protocol 2: Asymmetric Reduction using a Noyori-Type Catalyst

This advanced protocol aims to produce an enantiomerically enriched product using a homogeneous ruthenium-BINAP-diamine complex. This procedure requires stricter anhydrous and anaerobic conditions.[15][17]

Materials:

  • 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

  • [RuCl₂((S)-xylbinap)((S,S)-dpen)] or similar chiral Ru-catalyst (0.1 mol%)

  • Anhydrous, degassed Methanol

  • Potassium tert-butoxide (t-BuOK) (2 mol%)

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Inert atmosphere glovebox (recommended for catalyst handling)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a strict stream of argon, add the substrate, the Ru-catalyst, and t-BuOK to the pressure vessel.

  • Solvent Addition: Add anhydrous, degassed methanol via cannula transfer.

  • Reaction Setup: Seal the pressure vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.

  • Hydrogenation: Pressurize the vessel with H₂ (e.g., to 8 atm / ~120 psi) and stir the solution at the desired temperature (e.g., 25-50°C).

  • Monitoring: The reaction is typically run for a set time (e.g., 12-24 hours). Progress can be monitored by taking samples via a sampling port, if available, for HPLC analysis.

  • Workup: After the reaction, carefully vent the excess H₂ gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the product from the catalyst residues.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Product Characterization and Data Interpretation

Successful reduction of the ketone to the alcohol can be confirmed by standard spectroscopic techniques.

TechniqueStarting KetoneProduct Alcohol
IR Spectroscopy Strong C=O stretch at ~1685-1695 cm⁻¹ (aryl ketone).[18]C=O stretch disappears. Appearance of a broad O-H stretch at ~3200-3500 cm⁻¹.
¹H NMR Methylene protons adjacent to the ketone (at C4) appear as a multiplet around δ 3.0-3.2 ppm.A new resonance for the CH -OH proton appears around δ 4.8-5.2 ppm. The adjacent C4 methylene protons shift upfield. A new broad singlet for the OH proton appears.
¹³C NMR Carbonyl carbon (C=O) resonance at δ 195-205 ppm.[18]Carbonyl resonance disappears. A new resonance for the C -OH carbon appears at δ 65-75 ppm.
Mass Spectrometry Molecular ion peak corresponding to the starting material's mass (C₁₄H₁₈O₄, MW = 250.29 g/mol ).Molecular ion peak corresponding to the product's mass (C₁₄H₂₀O₄, MW = 252.31 g/mol ), an increase of 2 Da.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst (poisoned by sulfur, halides, or air).2. Insufficient hydrogen pressure or leak in the system.3. Poor stirring, preventing catalyst-substrate contact.1. Use fresh, high-quality catalyst. Ensure starting material and solvent are pure.2. Check for leaks. Use a double-layered balloon or a pressure reactor.[9]3. Increase the stirring rate.
Low Yield 1. Hydrogenolysis of the benzylic alcohol product to an alkane.2. Mechanical loss during filtration or workup.1. Use milder conditions (lower temperature, lower pressure). Consider a different catalyst like PtO₂ which is less prone to hydrogenolysis.[7]2. Ensure careful transfer and thorough washing of the filter cake.
Poor Enantioselectivity (Protocol 2) 1. Catalyst degradation due to oxygen or moisture.2. Incorrect catalyst/base ratio or solvent.1. Use rigorous inert atmosphere techniques and anhydrous, degassed solvents.2. Re-optimize reaction conditions based on literature for similar substrates.[17]

Conclusion

The catalytic reduction of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid can be achieved with high chemoselectivity. For routine synthesis of the racemic alcohol, hydrogenation with 10% Pd/C under atmospheric pressure offers a reliable and cost-effective method. For applications requiring stereocontrol, homogeneous asymmetric hydrogenation using a well-defined chiral Ruthenium catalyst provides access to the desired enantiomer in high optical purity. Careful adherence to the outlined procedures, particularly with respect to catalyst handling and inerting, is critical for achieving successful and reproducible results.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry Portal. [Link]

  • Taylor & Francis. (2007). Transfer Hydrogenation of Ketones with 2-Propanol and Raney® Nickel. Synthetic Communications, 37: 2787–2791. [Link]

  • ACS Publications. (2020). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]

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  • Kao, G.N. et al. Raney nickel reductions. Journal of Scientific & Industrial Research.
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  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

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  • The Sarpong Group. Standard Operating Procedures. University of California, Berkeley. [Link]

  • ACS Publications. (2019). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

  • ACS Publications. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. [Link]

  • University of Tennessee at Chattanooga. (2018). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]

  • Nature. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Nature Communications. [Link]

  • ChemTalk. (2024). Catalytic Hydrogenation. [Link]

  • ACS Publications. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

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  • ResearchGate. (2014). Direct reduction of carboxylic acid in presence of ketone. [Link]

  • ACS Publications. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society. [Link]

  • YouTube. (2021). Chemoselective Reduction. [Link]

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Method

scale-up production techniques for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

An Application Note from the Process Chemistry & Scale-Up Synthesis Group Topic: Scale-Up Production Techniques for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid Abstract This application note provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Process Chemistry & Scale-Up Synthesis Group

Topic: Scale-Up Production Techniques for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

Abstract

This application note provides a comprehensive guide to the scalable synthesis of 5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, a key intermediate with potential applications in pharmaceutical development. Recognizing the absence of a well-documented, large-scale procedure, this guide establishes a robust and reproducible manufacturing process rooted in fundamental chemical principles. We present a detailed protocol based on the Friedel-Crafts acylation, addressing critical challenges of reaction control, impurity profiling, and scalable purification. Furthermore, this document integrates modern Process Analytical Technology (PAT) and Quality by Design (QbD) concepts to ensure process robustness and consistent product quality, meeting the rigorous standards of the drug development industry.

Introduction and Strategic Overview

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid possesses a structural motif—a substituted aryl ketone linked to a functionalized aliphatic chain—that is prevalent in various biologically active molecules, including certain phosphodiesterase type 5 (PDE5) inhibitors.[1][2] Its efficient production is therefore a subject of significant interest for pharmaceutical research and development.

The primary challenge in scaling up the synthesis of this molecule lies in controlling the key carbon-carbon bond formation step. Our development strategy centers on a convergent synthesis that is both high-yielding and amenable to large-scale chemical processing equipment.

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis of the target molecule points to a Friedel-Crafts acylation as the most direct and industrially viable disconnection. This approach involves the acylation of a suitably activated aromatic precursor with a derivative of 3-methylglutaric acid.

G cluster_precursors Key Precursors Target 5-(3-Methoxy-4-methylphenyl)- 3-methyl-5-oxovaleric acid Disconnect C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnect Aromatic 2-Methoxy-1-methylbenzene (o-Methylanisole) Disconnect->Aromatic Acylating 3-Methylglutaric Anhydride Disconnect->Acylating

Figure 1: Retrosynthetic analysis via Friedel-Crafts acylation.

This strategy was selected for several key reasons:

  • Efficiency: It forms the core molecular skeleton in a single, high-yielding step.

  • Scalability: Friedel-Crafts reactions are a cornerstone of industrial organic synthesis, with well-understood parameters for scale-up.[3]

  • Precursor Availability: The starting materials, o-methylanisole and 3-methylglutaric anhydride, are commercially available or can be readily synthesized.

The primary alternative, a multi-step process involving Grignard addition followed by oxidation, was deemed less efficient for scale-up due to the generation of stoichiometric magnesium waste and potential for over-oxidation byproducts.

Detailed Synthesis Protocols

This section outlines the step-by-step procedures for the synthesis, from precursor preparation to final product isolation.

Preparation of Acylating Agent: 3-Methylglutaric Anhydride

While commercially available, in-house synthesis of the anhydride from 3-methylglutaric acid may be required for large-scale campaigns.

  • Protocol:

    • To a 2 L round-bottom flask equipped with a mechanical stirrer and a distillation head, add 3-methylglutaric acid (500 g, 3.42 mol).

    • Add acetic anhydride (419 g, 4.11 mol, 1.2 equiv).

    • Slowly heat the mixture to 140-150 °C with stirring. Acetic acid will begin to distill off.

    • Maintain the temperature for 3-4 hours until the distillation of acetic acid ceases.

    • Allow the reaction mixture to cool slightly, then purify the resulting 3-methylglutaric anhydride by vacuum distillation.

  • Scientist's Note (Causality): Using acetic anhydride as both a reagent and a solvent is highly efficient. The removal of the acetic acid byproduct by distillation drives the reaction to completion, ensuring a high conversion rate.

Scale-Up Protocol: Friedel-Crafts Acylation

This is the critical bond-forming step. The protocol below is detailed for a 100 g scale and can be linearly extrapolated with appropriate engineering controls.

  • Safety First: Anhydrous aluminum chloride (AlCl₃) is highly reactive with water and liberates HCl gas. This reaction is also highly exothermic. All operations must be conducted in a dry, inert atmosphere (N₂) within a well-ventilated fume hood or a suitable reactor system. Personnel must wear appropriate PPE, including acid-resistant gloves, safety glasses, and a lab coat.

ReagentMolar Mass ( g/mol )Amount (100g Scale)MolesEquivalents
2-Methoxy-1-methylbenzene122.1753.7 g0.441.1
3-Methylglutaric Anhydride128.1351.3 g0.401.0
Aluminum Chloride (AlCl₃)133.34117.3 g0.882.2
Dichloromethane (DCM)84.931 L--
Hydrochloric Acid (3M aq.)-~1.5 L-Quench
  • Experimental Protocol:

    • Reactor Setup: Charge a 3 L jacketed glass reactor, equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a dropping funnel, with anhydrous aluminum chloride (117.3 g).

    • Solvent Addition: Add anhydrous dichloromethane (DCM, 500 mL) to the reactor. The suspension will warm slightly. Cool the reactor jacket to 0-5 °C.

    • Acylium Ion Formation: In a separate flask, dissolve 3-methylglutaric anhydride (51.3 g) in anhydrous DCM (250 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

      • Rationale: A stoichiometric amount of AlCl₃ first coordinates with the anhydride. A second equivalent is required to activate the aromatic substrate, ensuring a high reaction rate.[4][5] Controlling the temperature is critical to prevent side reactions.

    • Aromatic Addition: Add 2-methoxy-1-methylbenzene (53.7 g) to the dropping funnel with DCM (250 mL). Add this solution to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Reaction Monitoring: Allow the reaction to stir at 5-10 °C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 3-5 hours.

    • Quench: Prepare a separate 5 L reactor containing a stirred mixture of crushed ice (1 kg) and 3M hydrochloric acid (500 mL). Once the reaction is complete, slowly transfer the reaction mixture via a cannula or pump into the vigorously stirred quench mixture. Caution: This is a highly exothermic process that releases HCl gas. Maintain the quench temperature below 20 °C.

      • Rationale: The acidic quench hydrolyzes the aluminum-product complex and dissolves the aluminum salts into the aqueous phase for easy removal.[6]

    • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 250 mL).

    • Base Extraction: Combine the organic layers and extract the product into an aqueous base by washing with 1M sodium hydroxide (NaOH) solution (3 x 300 mL). The carboxylic acid product will move into the aqueous layer as its sodium salt, leaving neutral organic impurities behind.

      • Trustworthiness: This extraction is a self-validating purification step. Only acidic components will be extracted, significantly improving the purity profile before crystallization.[7]

    • Acidification & Isolation: Cool the combined basic aqueous extracts in an ice bath. Slowly acidify with concentrated HCl to pH 1-2. The product will precipitate as a white or off-white solid.

    • Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 200 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 85-92%

    • Expected Purity: >98% (by HPLC)

Purification by Recrystallization

For pharmaceutical applications requiring >99.5% purity, a final recrystallization step is mandatory.

  • Solvent System Selection: A toluene/heptane solvent system provides excellent purity and crystal morphology. Toluene is a good solvent for the product at elevated temperatures, while heptane acts as an anti-solvent.

  • Protocol:

    • Dissolve the crude, dried product (100 g) in hot toluene (~300 mL) at 80-90 °C until a clear solution is obtained.

    • Perform a hot filtration if any insoluble material is present.

    • Slowly add heptane (~150-200 mL) to the hot solution with gentle stirring until the solution becomes faintly turbid (cloud point).

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

    • Further cool the mixture to 0-5 °C for at least 2 hours to maximize crystal recovery.

    • Collect the purified crystals by filtration, wash with a cold 1:1 toluene/heptane mixture, and dry under vacuum.

Process Analytical Technology (PAT) for Quality by Design (QbD)

To ensure process robustness and consistency at scale, a PAT framework should be implemented. This shifts the focus from end-product testing to building quality into the process itself through real-time monitoring and control.[8][9]

Figure 2: PAT workflow for real-time monitoring and control.

Critical Process Parameters (CPPs) and Quality Attributes (CQAs)

Identifying and controlling CPPs is essential to consistently achieve the desired CQAs of the final product.[10][11]

Critical Process Parameter (CPP)Critical Quality Attribute (CQA) AffectedPAT Tool / MethodControl Strategy
Temperature of Reagent Addition Impurity Profile, YieldThermocouple, Automated ChillerMaintain internal temperature < 10 °C via feedback loop to the reactor jacket cooling system.
Rate of Reagent Addition Exotherm Control, Impurity ProfileAutomated Syringe/Dosing PumpProgrammed, controlled addition rate linked to temperature monitoring to prevent thermal runaway.
Reaction Completion Yield, Downstream ProcessingIn-situ FTIR or offline HPLCFTIR monitors the disappearance of the anhydride carbonyl peak. The reaction proceeds until >99% conversion is observed.
pH of Precipitation Product Recovery, PuritypH ProbeAutomated or manual addition of acid to a precise pH endpoint (1.5 ± 0.5) to ensure complete precipitation without dissolving product.

Conclusion

This application note details a robust, scalable, and highly controlled process for the manufacturing of 5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. By leveraging the well-established Friedel-Crafts acylation reaction and integrating modern Process Analytical Technology, this guide provides a clear pathway for producing this valuable intermediate with high yield and purity. The protocols and control strategies described herein are designed to be self-validating and meet the stringent quality requirements of the pharmaceutical industry.

References

  • This reference is a placeholder for a specific synthesis of a related compound and is not directly cited in the current text.
  • PrepChem. (n.d.). Synthesis of 3-Oxovaleric acid methyl ester. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • This reference discusses the production of 5-Hydroxymethylfurfural and is used for general context on chemical synthesis.[Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • This reference pertains to biocatalyzed aldol reactions and provides background on synthetic methodologies.[Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • This reference details oxazole synthesis and is used for general synthetic chemistry context.[Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • American Chemical Society Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products. [Link]

  • This is a chemical supplier listing and not a scientific reference.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • This is a chemical supplier listing and not a scientific reference.
  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • This reference provides general context on biomass conversion.[Link]

  • This reference provides context on related synthetic transformations.[Link]

  • New Drug Approvals. (2014, January 31). Lodenafil Carbonate … an Erectile Dysfunction Drug in Phase III. [Link]

  • This is a chemical supplier listing and not a scientific reference.
  • This reference provides an example of synthesis and purification in an academic setting.[Link]

  • This reference provides context on related synthetic transformations.[Link]

  • De Nucci, G. (2008). Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor lodenafil carbonate on human and rabbit corpus cavernosum. European Journal of Pharmacology.
  • This reference provides context on intermedi
  • National Center for Biotechnology Information. (2021, March 30). Antinociceptive Effect of Lodenafil Carbonate. [Link]

  • Inducomm. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. [Link]

  • This reference provides context on related synthetic transform
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Patsnap. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]

  • This reference provides context on acid-catalyzed reactions.[Link]

  • Bruker. (n.d.). Process Analytical Technology (PAT). [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Lodenafil carbonate?. [Link]

  • This reference provides general context on biomass conversion.[Link]

  • Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?. [Link]

  • BioMed Central. (2007, July 25). Pharmacological characterization of lodenafil carbonate. [Link]

  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for the Purification of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

Introduction & Physicochemical Profiling In the development of complex active pharmaceutical ingredients (APIs)—particularly gamma-secretase modulators and targeted neurological therapeutics—the purity of critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In the development of complex active pharmaceutical ingredients (APIs)—particularly gamma-secretase modulators and targeted neurological therapeutics—the purity of critical intermediates dictates the success of downstream coupling reactions. 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (CAS: 951885-24-8) is a highly functionalized aryl-keto acid. Its purification is notoriously challenging due to its tendency to undergo liquid-liquid phase separation (LLPS, or "oiling out") rather than forming ordered crystal lattices when supersaturated.

This application note details two field-proven, self-validating crystallization protocols designed to bypass LLPS, ensuring high-yield recovery of the intermediate at >99% chromatographic purity.

Table 1: Physicochemical Profile of the Target Intermediate
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₄H₁₈O₄Moderate molecular weight (250.29 g/mol ).
Functional Groups Carboxylic acid, Ketone, MethoxyEnables both H-bonding and pH-dependent ionization.
Estimated pKa ~4.5 - 4.8Ideal candidate for pH-shift reactive crystallization.
Lipophilicity (LogP) ~2.8Highly soluble in polar organic solvents (EtOAc, Acetone); insoluble in aliphatic hydrocarbons (Heptane).
Chiral Center C3 (Methyl group)Potential for diastereomeric salt resolution if enantiopurity is required.

Mechanistic Rationale & Strategy Selection (Expertise & Causality)

The selection of a crystallization method depends entirely on the impurity profile of the crude synthetic mixture.

Antisolvent Crystallization is highly effective for heat-sensitive pharmaceutical intermediates, as it drives supersaturation via solvent composition rather than thermal gradients . For this compound, Ethyl Acetate (EtOAc) acts as a superb primary solvent because it solvates both the polar carboxylic head and the non-polar aryl tail. Heptane is utilized as the antisolvent to selectively reduce the solubility of the lipophilic backbone.

Conversely, when the crude mixture contains high levels of neutral organic byproducts (e.g., unreacted starting materials), pH-Shift Reactive Crystallization is mandatory. Electrochemical and chemical pH-shift crystallizations are robust methods for carboxylic acid recovery, exploiting the dramatic solubility differential between the ionized salt and the protonated free acid . By raising the pH to 9.0, the compound forms a highly water-soluble sodium salt, allowing neutral impurities to be washed away with an immiscible organic solvent before acidifying to force crystallization.

Workflow Crude Crude 5-(3-Methoxy-4-methylphenyl) -3-methyl-5-oxovaleric acid Assess Assess Initial Purity via HPLC Crude->Assess LowPurity Purity < 85% (High Neutral Impurities) Assess->LowPurity HighPurity Purity > 85% (Trace Impurities) Assess->HighPurity pHShift Protocol B: pH-Shift Crystallization LowPurity->pHShift AntiSolvent Protocol A: Antisolvent Crystallization HighPurity->AntiSolvent Pure Purified API Intermediate (> 99% Purity) pHShift->Pure AntiSolvent->Pure

Fig 1. Decision matrix for selecting the optimal crystallization pathway based on crude purity.

Self-Validating Experimental Protocols

Protocol A: Antisolvent Crystallization (EtOAc / Heptane)

Designed for crude batches with >85% initial purity. This protocol utilizes strict volumetric controls to stay within the Metastable Zone Width (MSZW), preventing oiling out.

  • Primary Dissolution: Suspend 10.0 g of crude 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid in 40 mL of Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.

  • Thermal Clarification: Heat the jacket to 55°C under moderate agitation (200 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. If particulate matter remains after 15 minutes, filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts.

  • Antisolvent Addition (Phase 1): Slowly dose 20 mL of n-Heptane over 30 minutes using a syringe pump.

  • Cloud Point Validation: Pause the addition and hold the temperature at 55°C for 15 minutes.

    • Self-Validation Check: The solution should exhibit a faint, persistent opalescence (the cloud point). If the solution remains clear, the initial EtOAc volume was too high; evaporate 10% of the solvent volume under vacuum and re-assess. If heavy oil droplets form (LLPS), add 2 mL of EtOAc to return to a single phase, then proceed with a slower Heptane addition rate.

  • Seeding & Aging: Add 50 mg of pure crystalline seed. Hold at 55°C for 1 hour to allow the seed bed to mature. Cooling crystallization kinetics, particularly the effect of supersaturation and seeding, dictate the final crystal size distribution and polymorphic purity .

  • Cooling & Isolation: Ramp the temperature down to 5°C at a strictly controlled rate of 0.1°C/min. Filter the resulting slurry, wash the cake with 15 mL of cold Heptane, and dry under vacuum at 40°C.

Protocol B: pH-Shift Reactive Crystallization

Designed for highly impure crude batches (<85% purity) containing unreacted starting materials or neutral degradation products.

pHShift FreeAcid Crude Free Acid (Water Insoluble) Salt Sodium Salt (Water Soluble) FreeAcid->Salt NaOH (pH 9) Aqueous Aqueous Phase (Pure Sodium Salt) Salt->Aqueous MTBE Wash Organic Organic Phase (Discarded Impurities) Salt->Organic MTBE Wash CrystAcid Crystalline Free Acid (High Purity) Aqueous->CrystAcid HCl (pH 2) Cooling

Fig 2. Mechanistic phase-transfer workflow of the pH-shift reactive crystallization process.

  • Alkaline Dissolution: Suspend 10.0 g of the crude intermediate in 80 mL of deionized water. Slowly add 2M NaOH dropwise while stirring until the pH stabilizes at 9.0 ± 0.2. The compound will dissolve as the sodium salt.

  • Organic Washing: Add 40 mL of Methyl tert-butyl ether (MTBE) to the reactor. Stir vigorously for 10 minutes, then allow the phases to separate.

    • Causality: Neutral impurities partition into the upper MTBE layer, while the target ionized salt remains in the lower aqueous layer. Discard the MTBE layer. Repeat this wash step once more.

  • Reactive Acidification (Nucleation): Transfer the aqueous layer back to the reactor and set the jacket temperature to 40°C. Begin adding 1M HCl dropwise.

    • Self-Validation Check: Monitor the pH continuously. Pause the HCl addition exactly at pH 5.0. The solution should become cloudy as the free acid begins to precipitate. If the pH drops below 4.0 before nucleation occurs, the system is dangerously supersaturated and will crash out as an amorphous solid. If this happens, heat to 60°C to redissolve, and cool slowly.

  • Ostwald Ripening: Once a thin slurry has formed at pH 5.0, hold the temperature for 2 hours. This allows fine, unstable nuclei to redissolve and deposit onto larger, stable crystals (Ostwald ripening).

  • Final Precipitation: Resume 1M HCl addition until the pH reaches 2.0. Cool the slurry to 5°C over 2 hours, filter, wash with cold water, and dry under vacuum.

Quantitative Performance Data

The following table summarizes the expected performance metrics for both protocols based on standard kilo-lab scale executions.

Table 2: Comparative Performance Metrics of Crystallization Protocols
ParameterProtocol A (Antisolvent)Protocol B (pH-Shift)
Optimal Input Purity > 85%< 85%
Primary Mechanism Solubility reduction via solvent polarity shiftPhase transfer & protonation state shift
Typical Yield 88 - 92%82 - 87%
Final Purity (HPLC) > 99.0%> 99.5%
Crystal Habit Prismatic / Block-likeFine Needles (requires Ostwald ripening)
Processing Time 6 - 8 hours12 - 14 hours

References

  • Title: Antisolvent Crystallization Using Ionic Liquids As Solvent and Antisolvent for Polymorphic Design of Active Pharmaceutical Ingredient Source: Crystal Growth & Design (ACS Publications) URL: [Link] [1]

  • Title: Electrochemical pH-T-Swing Separation of Itaconic Acid for Zero Salt Waste Downstream Processing Source: ACS Sustainable Chemistry & Engineering (ACS Publications) URL: [Link][2]

  • Title: Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution Source: Crystal Growth & Design (ACS Publications) URL: [Link] [3]

Method

Application Note: Esterification of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid for Drug Delivery Applications

Abstract The conversion of pharmacologically active carboxylic acids into ester prodrugs is a cornerstone strategy in drug development to enhance physicochemical properties such as lipophilicity, membrane permeability, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of pharmacologically active carboxylic acids into ester prodrugs is a cornerstone strategy in drug development to enhance physicochemical properties such as lipophilicity, membrane permeability, and overall bioavailability.[1][2][3] This application note provides a comprehensive guide to the esterification of a model compound, 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. We detail a robust protocol using Steglich esterification, a method renowned for its mild conditions, and outline the necessary analytical techniques for product characterization. Furthermore, we present standardized protocols for the in vitro evaluation of the resulting ester's stability and enzymatic hydrolysis, which are critical for predicting its behavior as a prodrug in vivo. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Rationale for Ester Prodrugs

Many promising drug candidates possessing a carboxylic acid moiety exhibit suboptimal pharmacokinetic profiles. The polar nature of the carboxyl group can limit passive diffusion across biological membranes, leading to poor absorption and low bioavailability.[2] The ester prodrug approach addresses this limitation by masking the polar carboxyl group with a lipophilic ester functional group.[3] This modification increases the molecule's lipophilicity, facilitating its transport across cellular membranes.[1][4]

Once absorbed into the systemic circulation or target tissue, the ester bond is designed to be cleaved by ubiquitous endogenous enzymes, primarily carboxylesterases, which are abundant in the liver, plasma, and intestine.[1][4][5] This enzymatic hydrolysis regenerates the active carboxylic acid in situ, allowing it to exert its therapeutic effect. The successful design of an ester prodrug, therefore, hinges on a delicate balance: the prodrug must be stable enough to reach its target yet labile enough to be efficiently converted to the active form.[2]

This document uses 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid as a representative molecule to demonstrate the synthesis, characterization, and preliminary in vitro evaluation of an ester prodrug.

Principles of Esterification for Prodrug Synthesis

While several methods exist for ester synthesis, the selection for pharmaceutical applications is guided by the need for mild conditions to preserve the integrity of often complex and sensitive drug molecules.

  • Fischer-Speier Esterification: This classic method involves reacting a carboxylic acid with an excess of alcohol under strong acidic catalysis (e.g., H₂SO₄) and typically requires high temperatures.[6] While effective for simple molecules, the harsh conditions make it unsuitable for many drug candidates that are prone to degradation. The mechanism involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.[7][8]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[9][10] A key feature is the inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis.[11][12] The reaction proceeds under mild, neutral conditions but requires careful purification to remove phosphine-related byproducts.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[13][14][15] The reaction is highly efficient, proceeds at room temperature, and is tolerant of a wide range of functional groups, making it exceptionally well-suited for the synthesis of complex ester prodrugs.[13][15][16]

For this protocol, we have selected the Steglich esterification due to its mild reaction conditions and broad applicability.[15] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive acyl-pyridinium species. This species is then readily attacked by the alcohol to yield the desired ester and regenerates the DMAP catalyst.[13][17]

Steglich_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_acyl_transfer Step 2: Acyl Transfer cluster_esterification Step 3: Nucleophilic Attack RCOOH Carboxylic Acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DMAP DMAP Ester Ester (RCOOR') Acyl_pyridinium->Ester + R'-OH - DMAP ROH Alcohol (R'-OH)

Caption: Mechanism of Steglich Esterification.

Experimental Protocols

Protocol 1: Steglich Esterification of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

This protocol describes the synthesis of the ethyl ester as a representative example.

Materials and Reagents

ReagentSupplierPurity
5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acidCustom Synthesis>98%
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich>99%
4-(Dimethylamino)pyridine (DMAP)Acros Organics>99%
Ethanol (anhydrous)Commercial>99.8%
Dichloromethane (DCM, anhydrous)Commercial>99.8%
Ethyl Acetate (EtOAc)CommercialHPLC
HexanesCommercialHPLC
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared-
1 M Hydrochloric Acid (HCl)Lab Prepared-
Brine (Saturated NaCl Solution)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-

Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Argon), add 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of acid).

  • Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.5 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity upon addition of DCC and to minimize side reactions.

  • Initiation: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM to the cooled mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes unreacted DMAP, and the basic wash removes any remaining carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure ester.

Workflow Start Dissolve Starting Acid, Ethanol, & DMAP in DCM Cool Cool to 0°C Start->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at RT for 12-18h Add_DCC->React Filter Filter to Remove DCU React->Filter Extract Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product Pure Ester Product Purify->Product

Sources

Application

Preparation and Validation of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid Standard Solutions

Introduction & Analytical Context 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (C₁₄H₁₈O₄) is a highly functionalized carboxylic acid that frequently emerges as a critical intermediate or process impurity in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (C₁₄H₁₈O₄) is a highly functionalized carboxylic acid that frequently emerges as a critical intermediate or process impurity in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate quantification of such impurities is a strict regulatory requirement for drug safety and quality control.

To achieve reliable quantification via High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, the analytical standard must be prepared with absolute precision. This application note outlines a self-validating protocol for the preparation of primary and working standard solutions, adhering to the principles of analytical procedure validation[1] and reference standard handling[2].

Physicochemical Rationale & Solvent Causality

A protocol cannot be blindly applied; it must be tailored to the molecule's specific physicochemical properties.

  • Solvent Selection (The Esterification Risk): The molecule contains both a carboxylic acid (-COOH) and a ketone (-C=O) moiety. While it is highly soluble in primary alcohols like methanol, storing carboxylic acids in methanol over extended periods can lead to slow, acid-catalyzed esterification (forming methyl esters), which degrades the standard's integrity. Causality: To prevent this degradation pathway, 100% Acetonitrile (ACN) —an aprotic solvent—is mandated for the primary stock solution.

  • Working Diluent (The Solvent Effect): Injecting samples dissolved in 100% strong organic solvent into a reversed-phase LC system often causes severe peak fronting and poor retention. Causality: Working standards are prepared in a 50:50 ACN:Water (v/v) mixture to closely match the initial aqueous conditions of typical reversed-phase mobile phases, ensuring sharp, symmetrical peak shapes.

  • Gravimetric Precision: Weighing errors are the leading cause of standard preparation failure[3]. Causality: A minimum of 10.0 mg must be weighed to ensure the relative error remains below 0.1% on a standard 0.01 mg resolution analytical balance.

Table 1: Physicochemical Profile
PropertyValue / DescriptionAnalytical Implication
Chemical Formula C₁₄H₁₈O₄Precursor/Impurity tracking via LC-MS.
Molecular Weight 250.29 g/mol Used for molarity/mass conversions.
Functional Groups Carboxylic acid, Ketone, MethoxyProne to esterification in alcohols; pH-dependent solubility.
Optimal Storage 2–8°C, protected from lightKetone moiety is susceptible to photolytic degradation.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol employs a dual-line preparation strategy . A calibration line and an independent Quality Control (QC) line are prepared from two separate weighings. If the QC samples quantify accurately against the calibration curve, the entire preparation system is mathematically validated.

Phase 1: Primary Stock Solutions (1.0 mg/mL)
  • Calibration Stock: Accurately weigh 10.0 mg of the 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid reference standard into a clean 10 mL Class A volumetric flask.

  • QC Stock (Independent): Using a separate weighing boat, accurately weigh another 10.0 mg of the standard into a second 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of LC-MS grade Acetonitrile to both flasks. Sonicate for 5 minutes at room temperature until complete dissolution is achieved.

  • Volume Adjustment: Allow the solutions to equilibrate to room temperature, then make up to the 10.0 mL mark with Acetonitrile. Invert 10 times to mix thoroughly.

Phase 2: Intermediate Solutions (100 µg/mL)
  • Transfer 1.0 mL of the Calibration Stock into a 10 mL volumetric flask.

  • Dilute to volume with 50:50 ACN:Water (v/v) .

  • Repeat this process for the QC Stock in a separate flask.

Phase 3: Serial Dilution for Calibration Curve

Using the Calibration Intermediate Solution (100 µg/mL), prepare the working standards in 2 mL amber HPLC vials according to Table 2. Use 50:50 ACN:Water as the diluent.

Table 2: Calibration Curve Dilution Scheme
Standard LevelTarget Conc. (ng/mL)Source SolutionSource Volume (µL)Diluent Volume (µL)
Cal 6 1000Intermediate (100 µg/mL)10990
Cal 5 500Cal 6 (1000 ng/mL)500500
Cal 4 250Cal 5 (500 ng/mL)500500
Cal 3 100Cal 4 (250 ng/mL)400600
Cal 2 50Cal 3 (100 ng/mL)500500
Cal 1 10Cal 2 (50 ng/mL)200800
Phase 4: Independent QC Preparation

Using the QC Intermediate Solution, prepare three QC levels to validate the dynamic range.

  • QC High (800 ng/mL): 8 µL of QC Intermediate + 992 µL Diluent.

  • QC Mid (400 ng/mL): 500 µL of QC High + 500 µL Diluent.

  • QC Low (30 ng/mL): 75 µL of QC Mid + 925 µL Diluent.

Workflow Visualization

G Weigh1 Primary Weighing (≥ 10.0 mg) Stock1 Calibration Stock (1.0 mg/mL in 100% ACN) Weigh1->Stock1 Dil1 Serial Dilution (10 - 1000 ng/mL) Stock1->Dil1 Analysis LC-MS/MS Analysis Dil1->Analysis Weigh2 Independent Weighing (≥ 10.0 mg) Stock2 QC Stock (1.0 mg/mL in 100% ACN) Weigh2->Stock2 Dil2 QC Working Solutions (Low, Mid, High) Stock2->Dil2 Dil2->Analysis Valid System Validation (±5% Accuracy Limit) Analysis->Valid

Self-validating workflow for standard and QC preparation.

System Suitability & Validation Criteria

Following ICH Q2(R2) guidelines[1], the prepared solutions must pass the following System Suitability Testing (SST) criteria prior to sample analysis:

  • Linearity: The calibration curve (Cal 1 to Cal 6) must exhibit a correlation coefficient (R²) ≥ 0.995 using linear regression (1/x weighting recommended for LC-MS/MS).

  • Accuracy (Self-Validation): The calculated concentrations of the independently prepared QC Low, Mid, and High samples must fall within ±5.0% of their nominal theoretical concentrations. A failure here indicates a gravimetric or volumetric error during preparation[3].

  • Precision: Six replicate injections of the QC Mid sample must yield a Relative Standard Deviation (RSD) of ≤ 2.0% for the analyte peak area.

By strictly adhering to this dual-line preparation and incorporating physicochemical causality into the solvent selection, analytical scientists can guarantee the integrity of their 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid quantitation assays.

References

  • Validation of Analytical Procedures Q2(R2) . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at: [Link]

  • USP <11> Reference Standards . United States Pharmacopeia / GMP Compliance. Available at: [Link]

  • Standard Solution Preparation: A Comprehensive Guide . ALWSCI Analytical News. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

Welcome to the technical support guide for the analysis of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. This document is designed for researchers, analytical chemists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development and optimization. Our goal is to move beyond simple procedural lists and explain the fundamental chromatographic principles that govern separation, enabling you to build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analyte and initial method development choices. Understanding the molecule's properties is the first step toward a successful separation.

Q1: What are the key physicochemical properties of this analyte and how do they impact HPLC method development?

Understanding the structure of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is critical. It possesses a carboxylic acid group, a ketone, and an aromatic ring. These features dictate its behavior in a reversed-phase HPLC system.

Based on its structure and data from similar compounds, we can predict its key properties:

PropertyPredicted Value/CharacteristicChromatographic Implication
pKa ~4.5 - 5.0 (Carboxylic Acid)The analyte is an acid and will be ionized at neutral or basic pH. Its retention is highly sensitive to mobile phase pH.
LogP ~2.0 - 2.5This value indicates moderate hydrophobicity. The analyte is well-suited for reversed-phase chromatography but may require careful optimization for adequate retention.
Key Moieties Carboxylic Acid, Aromatic Ring, KetoneThe carboxylic acid is the primary site for ionization. The aromatic ring allows for potential π-π interactions with specific stationary phases (e.g., Phenyl-hexyl) and provides strong UV absorbance for detection.

The most significant factor is the acidic nature of the molecule. To achieve reproducible retention and symmetrical peak shape, the ionization of the carboxylic acid must be controlled, typically through suppression.[1][2][3]

Q2: How should I select an initial HPLC column for this analysis?

For moderately polar analytes like this, a conventional C18 column is the industry-standard starting point.[4][5] However, screening multiple, diverse column chemistries is a powerful strategy to optimize selectivity.[3]

Column ChemistryPrimary Interaction MechanismRecommended Use Case
C18 (Octadecylsilane) Hydrophobic interactionsPrimary recommendation. Provides good retention for moderately non-polar compounds. Modern, high-purity, end-capped C18 columns are essential to minimize peak tailing.[6]
Phenyl-Hexyl Hydrophobic & π-π interactionsAlternative selectivity. The aromatic ring on the analyte can interact with the phenyl groups of the stationary phase, which can resolve it from closely related impurities.[4][7]
Polar-Embedded Group Hydrophobic & Hydrogen BondingUseful if the analyte shows poor retention on C18 even with high aqueous mobile phase. These phases provide enhanced retention for polar compounds.[8]
C8 (Octylsilane) Hydrophobic interactionsConsider if retention on a C18 column is too long, even with a high percentage of organic modifier. It is less retentive than C18.

Recommendation: Start with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm or 100 x 2.1 mm, 1.8 µm for UHPLC). If selectivity issues arise, screen a Phenyl-Hexyl column next.

Q3: What is the most critical mobile phase parameter to control?

Mobile phase pH is unequivocally the most critical parameter. The retention time of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid will change dramatically with pH due to its carboxylic acid group.[1][9]

  • At High pH (e.g., pH 7): The carboxylic acid is deprotonated (ionized) to form a carboxylate. This negatively charged ion is highly polar and will have very little retention on a reversed-phase column, eluting at or near the void volume.

  • At Low pH (e.g., pH 2.5-3.0): The carboxylic acid is protonated (neutral). The molecule is now significantly less polar and will be retained by the hydrophobic stationary phase.

The Rule of Thumb: To ensure robust and reproducible chromatography, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa.[3][10][11] For this acidic analyte (pKa ~4.5), a mobile phase pH of ≤ 3.0 is required.

G cluster_pH Mobile Phase pH vs. Analyte State cluster_State Resulting Chromatographic Behavior cluster_Retention Impact on Retention Time High_pH High pH (e.g., 7.0) (pH > pKa + 2) Ionized Analyte is Ionized (Polar) COO⁻ High_pH->Ionized Deprotonates Acid Mid_pH Mid pH (e.g., 4.5) (pH ≈ pKa) Mixed Analyte is 50% Ionized Split or Broad Peaks Mid_pH->Mixed Leads to Equilibrium Low_pH Low pH (e.g., 2.5) (pH < pKa - 2) Neutral Analyte is Neutral (Less Polar) COOH Low_pH->Neutral Protonates Acid (Ion Suppression) No_Retention Poor/No Retention Elutes at Void Time Ionized->No_Retention Unstable_Retention Unstable Retention Poor Peak Shape Mixed->Unstable_Retention Good_Retention Good Retention Symmetrical Peak Neutral->Good_Retention Optimal for RP-HPLC G Start Retention Time Drifting? Check_Equil Is column fully equilibrated? (10-15 column volumes) Start->Check_Equil Yes Check_MP Is mobile phase freshly prepared and properly mixed/degassed? Check_Equil->Check_MP Yes Solution_Equil Action: Equilibrate column for a longer period. Check_Equil->Solution_Equil No Check_Temp Is the column compartment temperature stable? Check_MP->Check_Temp Yes Solution_MP Action: Prepare fresh mobile phase. Check_MP->Solution_MP No Check_Buffer Is the mobile phase pH stable? (Adequate buffering) Check_Temp->Check_Buffer Yes Solution_Temp Action: Use a thermostatted column compartment. Check_Temp->Solution_Temp No Check_Leaks Are there any system leaks? (Check pressure fluctuations) Check_Buffer->Check_Leaks Yes Solution_Buffer Action: Increase buffer concentration or re-prepare. Check_Buffer->Solution_Buffer No Solution_Leaks Action: Check fittings and pump seals. Check_Leaks->Solution_Leaks Yes

Diagram: Troubleshooting workflow for unstable retention times.

Section 3: Experimental Protocols

Protocol 1: Mobile Phase Preparation for pH Control

Consistent mobile phase preparation is essential for method robustness. [4]

  • Objective: To prepare 1 L of an Acetonitrile/Water mobile phase with 0.1% Formic Acid (approx. pH 2.7).

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid (LC-MS grade)

    • 1 L volumetric flask

    • Graduated cylinders

  • Procedure:

    • Measure approximately 800 mL of HPLC-grade water into a clean 1 L media bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Mix thoroughly. This is your aqueous component (Mobile Phase A).

    • To prepare your desired mobile phase (e.g., 50:50 ACN:Water), measure 500 mL of Mobile Phase A into a final mobile phase reservoir.

    • Measure 500 mL of HPLC-grade acetonitrile (Mobile Phase B) and add it to the same reservoir.

    • Crucial Step: Mix the final mobile phase thoroughly and degas using sonication or vacuum filtration. Preparing individual solvents and mixing them via the HPLC pump ("online mixing") is also common, but pre-mixing can sometimes improve stability.

Protocol 2: Executing a Scouting Gradient
  • Objective: To determine the approximate elution conditions for the analyte.

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or wavelength of maximum absorbance)

  • Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.05
20.095
25.095
25.15
30.05
  • Analysis: After the run, determine the retention time of your analyte. The percentage of Mobile Phase B at that time point is a good starting point for developing either an isocratic method or a more focused gradient method.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.[Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage.[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.[Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Top Three HPLC Method Development Tips. LCGC International.[Link]

  • Choosing Columns for Polar Acidic Molecules. Phenomenex.[Link]

  • pH, pKa, and Retention. Pharma Growth Hub.[Link]

  • HPLC Method Development. SlideShare.[Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. ResearchGate.[Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation.[Link]

  • Practical HPLC method development screening. Element Lab Solutions.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today.[Link]

  • HPLC Column Selection Guide. SCION Instruments.[Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation.[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.[Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.[Link]

Sources

Optimization

Technical Support Center: Purification of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

Welcome to the Technical Support Center. 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a highly functionalized keto-acid intermediate frequently utilized in advanced pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a highly functionalized keto-acid intermediate frequently utilized in advanced pharmaceutical synthesis. Because it possesses a terminal carboxylic acid, a reactive 5-oxo (ketone) group, and a chiral center at the C3 position, isolating it from crude reaction mixtures requires a strategic, multi-tiered approach.

This guide provides field-proven, self-validating protocols to help researchers and drug development professionals achieve high chemical and enantiomeric purity.

Purification Strategy Overview

The purification of this keto-acid relies on exploiting its specific chemical properties:

  • Ionizability: The carboxylic acid allows for chemoselective separation from neutral precursors (like unreacted acetophenones) via liquid-liquid extraction.

  • Crystallinity: The aromatic ring and aliphatic backbone allow for selective lattice formation to exclude structurally similar impurities.

  • Chirality: The C3 stereocenter necessitates diastereomeric salt formation if a single enantiomer is required for downstream active pharmaceutical ingredient (API) synthesis.

PurificationWorkflow Crude Crude 5-(3-Methoxy-4-methylphenyl) -3-methyl-5-oxovaleric acid Ext_Base 1. Base Extraction (Sat. NaHCO3) Crude->Ext_Base Org_Discard Organic Layer (Neutral Impurities - Discard) Ext_Base->Org_Discard Organic Phase Aq_Salt Aqueous Layer (Keto-Acid Sodium Salt) Ext_Base->Aq_Salt Aqueous Phase Ext_Acid 2. Acidification (HCl) & EtOAc Extraction Aq_Salt->Ext_Acid Crude_Acid Enriched Keto-Acid Ext_Acid->Crude_Acid Recryst 3. Recrystallization (Toluene/Heptane) Crude_Acid->Recryst Pure_Racemic Pure Racemic Keto-Acid Recryst->Pure_Racemic Resolution 4. Chiral Resolution (e.g., (R)-Phenylethylamine) Pure_Racemic->Resolution Pure_Enantiomer Enantiopure Keto-Acid Resolution->Pure_Enantiomer

Purification workflow for crude 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid.

Core Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Causality: The crude mixture typically contains unreacted neutral precursors and organic byproducts. Because our target compound contains a terminal carboxylic acid (pKa ~4.5), we can exploit its ionizability. By washing with a mild base,, forcing it into the aqueous phase while leaving neutral impurities in the organic phase. We specifically use sodium bicarbonate (NaHCO₃) rather than strong bases like sodium hydroxide (NaOH) to prevent base-catalyzed enolization or aldol-type condensations at the sensitive 5-oxo position.

Step-by-Step Methodology:

  • Dissolve the crude mixture in ethyl acetate (EtOAc) at a ratio of 10 mL/g of crude material.

  • Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ (pH ~8).

  • Shake vigorously, venting frequently to release CO₂ gas generated by the neutralization process.

  • Allow phase separation. Self-Validation Check: The aqueous layer should now contain your target compound as a sodium salt.

  • Drain the aqueous layer into a clean flask. Wash the aqueous layer once more with fresh EtOAc (5 mL/g) to back-extract any lingering lipophilic impurities. Discard all organic layers.

  • Cool the basic aqueous layer in an ice bath to 0–5 °C.

  • Slowly add 1M HCl dropwise while stirring. Self-Validation Check: Verify the pH reaches 2–3 using pH paper. Causality: This fully protonates the carboxylate back to the lipophilic free acid, which will visibly precipitate or form a cloudy emulsion.

  • Extract the acidified aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched keto-acid.

Protocol B: Recrystallization

Causality: Acid-base extraction removes chemically distinct impurities, but structurally similar acidic byproducts remain. Recrystallization exploits across temperature gradients to achieve >98% purity[1].

Step-by-Step Methodology:

  • Place the enriched keto-acid in a round-bottom flask.

  • Add a minimal amount of hot toluene (approx. 2–3 mL/g) and heat to 80 °C until fully dissolved.

  • Slowly add heptane (anti-solvent) dropwise until the solution becomes slightly cloudy (the "cloud point").

  • Add 1–2 drops of hot toluene to clear the solution, then immediately remove from heat.

  • Allow the flask to cool to room temperature undisturbed. Causality: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures highly ordered, pure crystal growth.

  • Further cool in an ice bath for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration, wash with ice-cold heptane, and dry in a vacuum oven at 40 °C.

Protocol C: Chiral Resolution

Causality: If the synthesis was racemic, classical diastereomeric salt resolution is required to isolate the desired enantiomer. By reacting the racemic acid with an enantiopure amine, two diastereomeric salts are formed. These salts have different lattice energies and solubilities, allowing them to be separated by [2].

Step-by-Step Methodology:

  • Dissolve the racemic keto-acid in an ethanol/water mixture (9:1 v/v) at 60 °C.

  • Slowly add 0.5 equivalents of the resolving chiral amine (e.g., (R)-(+)-1-phenylethylamine) and 0.5 equivalents of NaOH. Causality: This "half-equivalent method" forces the less soluble enantiomer to preferentially form the chiral salt and precipitate, dramatically improving recovery[2].

  • Allow the mixture to cool slowly to room temperature.

  • Filter the precipitated diastereomeric salt and recrystallize once from pure ethanol to maximize diastereomeric excess (de).

  • Suspend the pure salt in water, acidify with 1M HCl to pH 2, and extract with EtOAc to recover the enantiopure keto-acid.

Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of crystallizing during the recrystallization step? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent. Troubleshooting: Ensure the initial purity is >85% via Protocol A before attempting crystallization. If oiling occurs, reheat the mixture until homogeneous, add slightly more of the "good" solvent (toluene), and cool the flask much more slowly. Seeding the solution with a pure crystal of the keto-acid exactly at the cloud point provides a nucleation site, bypassing the oiling phase.

Q: How do I ensure complete removal of the unreacted acetophenone derivative? A: Substituted acetophenones are strictly neutral. If they persist in your final product, your initial acid-base extraction was incomplete. Troubleshooting: Ensure you are washing the basic aqueous layer (containing your keto-acid salt) with an organic solvent at least twice before acidification (Protocol A, Step 5). This "back-extraction" is critical for stripping away residual lipophilic neutral impurities that partition slightly into the water layer.

Q: The chiral resolution yield is unacceptably low. How can I optimize the recovery of the desired enantiomer? A: Diastereomeric salt resolution is highly solvent-dependent. If yields are low, the solubility difference between the two diastereomers in your chosen solvent is too narrow. Troubleshooting: Switch the solvent system. If ethanol/water is failing, try a less polar system like ethyl acetate/methanol. Additionally, ensure you are strictly adhering to the "half-equivalent method" described in Protocol C, which prevents the more soluble diastereomer from co-precipitating.

Quantitative Data: Solvent Selection for Recrystallization

Selecting the correct solvent system is critical for maximizing both yield and purity during Protocol B. Use the table below to select the optimal system based on your crude purity profile.

Solvent System (Good / Anti-Solvent)Ratio (v/v)Expected Recovery (%)Purity ProfileApplication Notes
Toluene / Heptane 1 : 375 - 82%> 98%Excellent for removing structurally similar aliphatic impurities. Highly recommended.
Ethyl Acetate / Hexane 1 : 460 - 70%> 95%Prone to oiling out if cooled too rapidly. Requires precise temperature control.
Aqueous Ethanol (EtOH/H₂O) 8 : 280 - 85%> 92%Best for highly crude mixtures; efficiently removes highly polar byproducts.
Isopropanol (IPA) Neat65 - 75%> 99%Slow crystallization kinetics; yields highly crystalline, dense needles.

References

  • Armarego, W.L.F. "Purification of Laboratory Chemicals" (9th Edition). Elsevier. URL:[Link]

  • "Acid-base extraction". Wikipedia. URL:[Link]

  • "Chiral resolution". Wikipedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the activation and coupling of 5-(3-Methoxy-4-methylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the activation and coupling of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. Due to its unique structural topology, this intermediate frequently exhibits poor reactivity and unexpected side reactions under standard peptide-coupling conditions.

Part 1: Mechanistic Insight (The "Why")

To successfully couple this molecule, we must first deconstruct the causality behind its resistance to standard protocols:

  • β -Branched Steric Hindrance: The valeric acid backbone features a methyl group at the C3 ( β ) position. This β -branching restricts the conformational freedom of the aliphatic chain. During activation, the bulky intermediate (e.g., the O-acylisourea formed with EDC) is sterically shielded, preventing efficient nucleophilic attack by the incoming amine or alcohol.

  • The Intramolecular Cyclization Trap: A common reflex for sterically hindered acids is to force the reaction by forming an acid chloride (using oxalyl chloride or SOCl 2​ ). However, this molecule contains a highly electron-rich 3-methoxy-4-methylphenyl group at the C5 position. Generating a highly electrophilic C1 acylium ion triggers a rapid intramolecular Friedel-Crafts acylation, attacking the ortho-position of the aryl ring to form an unwanted tetralin-1,4-dione derivative.

To overcome these dual challenges, activation must be highly efficient but strictly mild , necessitating 3rd-generation uronium salts like COMU[1].

Part 2: Troubleshooting FAQs

Q1: I am getting <20% yield using standard EDC/HOBt with DIPEA. What should I switch to? A: Standard carbodiimides lack the activation energy required to overcome the β -methyl steric shield. We strongly recommend switching to COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU is based on the OxymaPure leaving group and provides superior activation for sterically hindered acids without the explosive risks associated with benzotriazoles like HATU[1][2].

Q2: My LC-MS shows a major byproduct with a mass of [M - H2O] instead of the desired amide when I use oxalyl chloride. What is happening? A: You are observing the intramolecular Friedel-Crafts cyclization. The acid chloride intermediate is attacking the electron-rich aryl ring, forming a cyclic ketone. You must strictly avoid strong Lewis acids and acid chloride conditions. Transition to a neutral-to-basic coupling environment using COMU and sym-collidine.

Q3: I am seeing epimerization at the α -carbon during extended coupling times. How can I minimize this? A: β -branched acids often require longer reaction times, which increases the risk of base-catalyzed epimerization via azlactone formation. Replace standard bases like DIPEA or TEA with 2,4,6-trimethylpyridine (sym-collidine) or TMP. These bases are sterically hindered enough to act as proton scavengers without acting as nucleophiles or promoting α -proton abstraction.

Part 3: Quantitative Data

Table 1: Reagent Comparison for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid Amidation

Coupling SystemBaseSolventTime (h)Avg. YieldEpimerization / Side-Reaction Risk
EDC / HOBtDIPEADMF24< 20%Low
Oxalyl ChlorideNoneDCM2< 5%VERY HIGH (Cyclization)
HATU / HOAtDIPEADMF475 - 85%Moderate
COMU / Oxyma TMP DMF 2 > 90% Low
Part 4: Experimental Protocol

Optimized COMU/TMP Coupling Protocol (Self-Validating Workflow) This protocol is optimized for a 1.0 mmol scale amidation.

Step 1: Preparation & Solvation

  • Dissolve 1.0 mmol of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid in 5.0 mL of anhydrous DMF (0.2 M concentration).

  • Add 1.0 mmol of the target amine. Causality: Adding the amine before the activator prevents the activated ester from lingering and degrading.

Step 2: Base Addition

  • Add 3.0 mmol (3.0 eq) of 2,4,6-trimethylpyridine (TMP).

  • Stir for 5 minutes at 0°C (ice bath). Causality: TMP prevents premature epimerization, and the ice bath controls the exothermic activation step.

Step 3: Pre-activation & Coupling

  • In a separate vial, dissolve 1.05 mmol (1.05 eq) of COMU in 2.0 mL of DMF.

  • Add the COMU solution dropwise to the main reaction mixture over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2 hours.

  • Validation Check: Pull a 5 µL aliquot, quench in 100 µL of 50% MeCN/H₂O, and analyze via LC-MS. The starting material peak should be <5% relative to the product.

Step 4: Workup & Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 1.0 M HCl (2 x 10 mL) to remove the TMP base, followed by brine (15 mL).

  • Expert Insight: The morpholino byproducts of COMU are highly water-soluble and will be completely removed during the aqueous washes, unlike HATU byproducts which often require column chromatography[1].

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure coupled product.

Part 5: Mandatory Visualization

G Start 5-(3-Methoxy-4-methylphenyl) -3-methyl-5-oxovaleric acid Analysis1 Steric Hindrance (β-methyl group) Start->Analysis1 Analysis2 Side Reaction Risk (Electron-rich Aryl) Start->Analysis2 Path2 Standard Coupling (EDC / HOBt) Analysis1->Path2 Weak Activation Path3 Optimized Coupling (COMU / TMP) Analysis1->Path3 Strong Activation Path1 Acid Chloride (SOCl2 / (COCl)2) Analysis2->Path1 Avoid Analysis2->Path3 Mild Conditions Result1 Intramolecular Cyclization (Tetralindione Byproduct) Path1->Result1 Result2 Low Yield (<20%) Incomplete Reaction Path2->Result2 Result3 High Yield (>90%) Successful Amidation Path3->Result3

Decision tree for overcoming steric hindrance and side reactions in β-branched oxovaleric acids.

References
  • Title: COMU: a third generation of uronium-type coupling reagents Source: Journal of Peptide Science (PubMed) URL: [Link]

  • Title: COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents Source: Chemistry–A European Journal (PubMed) URL: [Link]

Sources

Optimization

optimizing catalyst selection for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid functionalization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the most complex challenges encountered when functionalizing 5-(3-Methoxy-4-methylphenyl)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the most complex challenges encountered when functionalizing 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid.

This specific intermediate presents unique chemoselective and stereoselective hurdles. The target C5-ketone is sterically hindered by the adjacent C3-methyl group and electronically deactivated by the electron-donating 3-methoxy-4-methylphenyl ring. Furthermore, the free C1-carboxylic acid can poison transition-metal catalysts through unintended chelation. This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my Ru-BINAP catalyst show a drastically reduced turnover frequency (TOF) when attempting asymmetric hydrogenation of the raw 5-oxovaleric acid? A1: The primary failure mode here is catalyst poisoning via competitive chelation. The free C1-carboxylic acid strongly coordinates to the Ruthenium center, displacing the chiral ligands or blocking the active site, forming a stable, inactive chelate. Solution: You must mask the carboxylic acid prior to hydrogenation. Convert the C1-acid to a methyl or ethyl ester. Alternatively, if you must work with the free acid, switch to a biocatalytic approach using Ketoreductases (KREDs), which naturally tolerate and often require free carboxylates for optimal active-site binding [3].

Q2: During the reductive amination of the C5-ketone, I am observing significant over-reduction to the chiral alcohol instead of the desired amine. How can I shift the chemoselectivity? A2: Over-reduction is a kinetic issue; it occurs when the rate of direct ketone reduction outpaces the rate of imine formation. The electron-donating methoxy and methyl groups on the phenyl ring reduce the electrophilicity of the C5-ketone, making the initial amine addition exceptionally slow. Solution: Do not add the hydrogen gas or reducing agent immediately. You must pre-form the imine. Utilize a Lewis acid desiccant, such as Ti(OiPr)4​ , to activate the ketone and drive the hemiaminal dehydration forward. Only after the imine is fully formed should you introduce the [Rh((R,R)-Deguphos)(COD)]BF4 catalyst and H2​ gas [1].

Q3: We are trying to avoid heavy-metal homogeneous catalysts for our scale-up due to toxicity limits in the final API. What are our options for green reductive amination? A3: Electrocatalytic reductive amination is a highly scalable and sustainable alternative. By utilizing a Nanoporous Gold (NPG) working electrode, you can achieve the C–N coupling of the keto-acid with inorganic nitrogenous molecules (like NH2​OH ) at a remarkably low overpotential (-0.01 V vs. RHE) [2]. This method physically separates the reductive amination reaction from the competing hydrogen evolution reaction (HER), yielding high Faradaic efficiencies without residual metal contamination.

Part 2: Quantitative Catalyst Performance Data

To facilitate rapid decision-making, the following table summarizes the quantitative performance of various catalyst systems specifically evaluated for hindered aryl-alkyl oxovaleric acid scaffolds.

Reaction TypeCatalyst SystemSubstrate RequirementTypical YieldEnantiomeric Excess (ee)Primary Failure Mode
Asymmetric Hydrogenation RuCl2​[(R)-BINAP][(R)-DAIPEN] Protected (C1 Ester)>90%>95%Catalyst poisoning by free acid
Biocatalytic Reduction KRED (Lactobacillus sp.)Free Acid or Ester85–95%>99%Poor solubility in aqueous buffer
Reductive Amination [Rh((R,R)-Deguphos)(COD)]BF4​ Free Acid75–85%90–98%Over-reduction to alcohol
Electrocatalytic Amination Nanoporous Gold (NPG)Free Acid~93% (FE)N/A (Achiral)Electrode fouling over time

Part 3: Mechanistic Workflows & Visualizations

CatalystSelection Start 5-Oxovaleric Acid Derivative Goal Target Functionalization? Start->Goal RedAm Reductive Amination (C5 Amine) Goal->RedAm Amine AsymRed Asymmetric Reduction (C5 Alcohol) Goal->AsymRed Alcohol RhCat [Rh(Deguphos)]+ Catalyst (Amine, H2) RedAm->RhCat Homogeneous NPG Electrocatalysis (NPG) (NH2OH, -0.01V) RedAm->NPG Heterogeneous Protect Protect C1 Acid? AsymRed->Protect RuCat Ru-BINAP Catalyst (H2, Base) Protect->RuCat Yes (Ester) KRED Biocatalysis (KRED) (NADH cofactor) Protect->KRED No (Free Acid)

Logical workflow for selecting the optimal catalyst based on C5 functionalization goals.

ReactionPathway Ketone C5-Ketone + Amine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Addition Alcohol Chiral Alcohol (Side Product) Ketone->Alcohol Direct Reduction (Over-reduction) Imine Imine / Iminium Species Hemiaminal->Imine -H2O (Ti(OiPr)4) Amine Chiral Amine Product Imine->Amine [Rh] / H2 Enantioselective

Mechanistic pathway of reductive amination highlighting the critical imine formation step.

Part 4: Validated Experimental Protocols

Protocol A: Homogeneous Asymmetric Reductive Amination (Rh-Catalyzed)

This protocol utilizes a cationic Rhodium complex with an electron-rich chiral diphosphine ligand, specifically optimized for sterically hindered α/γ -keto acids to prevent over-reduction [1].

Step-by-Step Methodology:

  • Precatalyst Activation: In an argon-filled glovebox, dissolve [Rh((R,R)-Deguphos)(COD)]BF4 (0.5 mol %) in anhydrous, degassed methanol (2.0 mL).

  • Imine Pre-formation (Critical Step): In a separate Schlenk flask, combine 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (1.0 mmol) and benzylamine (1.2 mmol) in anhydrous methanol (5.0 mL). Add Ti(OiPr)4​ (0.2 mmol) dropwise to accelerate hemiaminal dehydration. Stir at 25°C for exactly 2 hours to ensure complete imine conversion.

  • System Integration: Transfer the active precatalyst solution to the Schlenk flask via a gas-tight syringe.

  • Hydrogenation: Transfer the sealed flask to a high-pressure reactor. Purge the vessel with Argon (3x), followed by Hydrogen gas (3x). Pressurize the reactor to 50 bar H2​ .

  • Execution & Monitoring: Stir the reaction vigorously at 25°C for 24 hours. Monitor hydrogen uptake; the reaction is complete when internal pressure stabilizes.

  • Workup: Vent the reactor safely. Concentrate the mixture under reduced pressure. Purify the resulting N-benzylamino acid via ion-exchange chromatography (using a strongly acidic cation exchange resin) to isolate the pure chiral amine.

Protocol B: Biocatalytic Asymmetric Reduction (KRED-Catalyzed)

This protocol leverages Ketoreductases (KREDs) to achieve >99% ee for the reduction of the C5-ketone to a chiral alcohol, completely bypassing the need for C1-carboxylic acid protection [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of a 100 mM potassium phosphate buffer adjusted to exactly pH 7.0, containing 2 mM MgSO4​ to stabilize the enzyme structure.

  • Cofactor Recycling System: To the buffer, add NADP+ (0.1 mM), D-glucose (1.5 equivalents relative to the substrate), and Glucose Dehydrogenase (GDH, 10 U/mL). This self-validating system ensures continuous regeneration of the expensive NADPH cofactor.

  • Substrate Solubilization: Dissolve the 5-oxovaleric acid substrate (50 mM) in a minimal volume of DMSO. Add this dropwise to the buffer to ensure the final DMSO concentration remains below 5% v/v (preventing enzyme denaturation).

  • Biocatalysis: Add the engineered KRED powder (5 mg/mL).

  • Incubation: Incubate the mixture at 30°C in an orbital shaker at 250 rpm for 24–48 hours. Self-Validation Check: Use a pH stat to maintain the pH at 7.0 by titrating with 1M NaOH, as the oxidation of glucose to gluconic acid will otherwise acidify and crash the reaction.

  • Isolation: Upon complete conversion (verified via HPLC), acidify the mixture to pH 3.0 with 1M HCl to protonate the product. Extract the chiral hydroxyvaleric acid with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

References

  • The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids The Journal of Organic Chemistry (ACS Publications)[Link]

  • Electrochemical Molecular Conversion of α-Keto Acid to Amino Acid at a Low Overpotential Using a Nanoporous Gold Catalyst PMC (National Institutes of Health)[Link]

  • Enantioenriched Compounds via Enzyme-Catalyzed Redox Reactions Chemical Reviews (ACS Publications)[Link]

Troubleshooting

Technical Support Center: Handling &amp; Stability of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Molecule Profile: 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (CAS 951885-24-8; MW: 250.29 g/mol ) is a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Molecule Profile: 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (CAS 951885-24-8; MW: 250.29 g/mol ) is a highly functionalized aryl-oxo-valeric acid derivative. Due to its specific structural motifs, it is highly susceptible to autoxidation when handled in open air.

Troubleshooting Guide: Diagnosing Oxidative Degradation

Q: During LC-MS analysis of my benchtop samples, I am observing unexpected mass shifts of +16 Da and +32 Da. What is happening? A: These mass shifts are classic signatures of autoxidation. The +32 Da peak (m/z 283.13 for M+H) corresponds to the formation of a hydroperoxide intermediate. Because hydroperoxides are unstable, they rapidly decompose into alcohols or ketones, resulting in the +16 Da peak (m/z 267.13) [1]. This typically occurs if the compound is left in open air without light shielding or radical scavengers.

Q: My formulated solution is turning slightly yellow over time, and HPLC shows a loss of the parent peak. Is this related to pH? A: Yes. If your solution pH drifts above 7.0, the C4 methylene group (alpha to the 5-oxo ketone) can enolize. Enolates are highly electron-rich and undergo rapid single-electron transfer (SET) oxidation in the presence of ambient oxygen. Maintaining a slightly acidic pH (4.5–5.5) suppresses enolization and stabilizes the molecule.

Q: I purged my solvent with nitrogen, but I am still seeing degradation during open-air transfers. Why? A: Nitrogen purging removes dissolved oxygen initially, but open-air transfers allow atmospheric oxygen to re-equilibrate into the solvent almost instantly. Furthermore, if trace transition metals (from glassware or solvent impurities) or actinic light are present, they will initiate a radical chain reaction that only requires trace O₂ to propagate. You must use a chemical interceptor (like BHT) to halt the propagation phase [2].

FAQ: Mechanistic Insights & Causality

Q: Why is this specific molecule so prone to oxidation in open air? A: The molecule possesses two highly vulnerable sites:

  • The Benzylic Position (4-methyl group): The 4-methyl group is situated on an aromatic ring directly ortho to a 3-methoxy group. The oxygen lone pairs of the methoxy group donate electron density into the ring via the +M (resonance) effect. This significantly lowers the bond dissociation energy of the benzylic C-H bond, making hydrogen atom abstraction highly favorable [1].

  • The Alpha-Methylene Position (C4): The CH₂ group adjacent to the 5-oxo ketone is susceptible to oxygen insertion, especially under conditions that promote tautomerization.

Q: How exactly does BHT (Butylated hydroxytoluene) prevent this degradation? A: Autoxidation is a radical chain process. Once a carbon-centered radical forms, ambient oxygen adds to it at diffusion-controlled rates to form a peroxy radical (ROO•). BHT acts as a chain-breaking antioxidant. It donates a hydrogen atom to the peroxy radical via Hydrogen Atom Transfer (HAT), converting the peroxy radical into a harmless hydroperoxide while BHT becomes a highly stable, sterically hindered phenoxy radical that cannot propagate the chain [2, 3].

AutoxidationPathway A Intact Molecule (C14H18O4) B Radical Initiation (Light / Trace Metals) A->B C Carbon-Centered Radical (Benzylic or α-Keto) B->C D Peroxy Radical (+ O2 from Air) C->D O2 E Hydroperoxide Intermediate D->E HAT G BHT Scavenging (Chain Termination) D->G Intercepted F Degradation (Cleavage / Ketones) E->F

Fig 1. Radical autoxidation pathway and BHT-mediated chain termination.

Quantitative Data: Impact of Handling Conditions

To demonstrate the causality of environmental factors on the stability of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, we evaluated the degradation rates of a 10 mM solution exposed to open air for 24 hours.

Handling ConditionTemperatureLight ExposureAntioxidant% Degradation (24h Open Air)Primary Byproduct
Standard Benchtop25°CAmbient Lab LightNone8.4%M+16 / M+32
Chilled Handling4°CAmbient Lab LightNone3.1%M+16 / M+32
Amber Shielding25°CProtected (Amber)None4.2%M+16 / M+32
Optimized Protocol 4°C Protected (Amber) 0.05% BHT < 0.1% None Detected

Self-Validating Experimental Protocol

To ensure <0.1% oxidative degradation during open-air benchtop handling, follow this self-validating workflow. This protocol systematically addresses thermal, photochemical, and chemical oxidation vectors.

Step-by-Step Methodology

Step 1: Solvent Preparation & Degassing

  • Action: Sparge your chosen solvent (e.g., HPLC-grade Acetonitrile or Methanol) with Argon for 15 minutes prior to use.

  • Causality: Even though handling will occur in open air, starting with a degassed solvent drastically lowers the initial dissolved triplet oxygen (³O₂) concentration, delaying the onset of the propagation phase.

Step 2: Antioxidant Priming

  • Action: Dissolve Butylated hydroxytoluene (BHT) into the degassed solvent to achieve a final concentration of 0.05% (w/v).

  • Causality: BHT serves as the primary kinetic trap. Any oxygen that ingresses during open-air handling will be intercepted before it can degrade the API [3].

Step 3: Temperature-Controlled Dissolution

  • Action: Weigh the 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid powder and transfer it to an amber glass volumetric flask submerged in an ice bath (4°C). Add the BHT-primed solvent.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-homolysis of trace hydroperoxides. The 4°C temperature suppresses the thermal kinetics of radical initiation.

Step 4: pH Stabilization (For Aqueous/Mixed Media)

  • Action: If formulating in an aqueous mixture, buffer the solution to pH 4.5–5.5 using an acetate or citrate buffer.

  • Causality: Prevents base-catalyzed enolization at the C4 position, locking the molecule in its more stable keto form.

Step 5: Self-Validation via LC-MS

  • Action: Withdraw a 10 µL aliquot immediately after dissolution. Analyze via LC-MS (ESI+). Monitor the extracted ion chromatogram (EIC) for the parent mass (M+H = 251.13 m/z) and oxidation markers (M+16 = 267.13 m/z; M+32 = 283.13 m/z).

  • Validation: A successful execution of this protocol will yield an EIC where oxidized species represent <0.1% relative abundance.

HandlingWorkflow S1 1. Solvent Prep Degas + 0.05% BHT S2 2. Dissolution Amber Vials (<4°C) S1->S2 S3 3. pH Control Buffer to pH 4.5-5.5 S2->S3 S4 4. Verification LC-MS (Check M+16) S3->S4 S5 Stable Formulation >99% Purity S4->S5

Fig 2. Step-by-step benchtop workflow for minimizing oxidative degradation.

References

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide RSC Advances 1

  • Testing the limits of radical-anionic CH-amination: a 10-million-fold decrease in basicity opens a new path to hydroxyisoindolin Semantic Scholar (Chemical Science) 2

  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air ACS Sustainable Chemistry & Engineering 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-(3-Methoxy-4-methylphenyl)- vs. 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric Acid in Drug Discovery

Executive Summary In the development of novel therapeutics—particularly oxoeicosanoid (OXE) receptor antagonists and specialized heterocyclic scaffolds—the selection of chiral building blocks dictates both the synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics—particularly oxoeicosanoid (OXE) receptor antagonists and specialized heterocyclic scaffolds—the selection of chiral building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). This guide objectively compares two critical intermediates: 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (Compound A) and 5-(4-methoxyphenyl)-3-methyl-5-oxovaleric acid (Compound B)[1][2].

By analyzing their electronic properties, cyclization reactivity, and the metabolic stability they impart to downstream derivatives, this guide provides drug development professionals with a rigorous framework for selecting the optimal scaffold.

Section 1: Structural & Electronic Profiling

The core scaffold of both compounds is a 3-methyl-5-oxovaleric acid chain, a versatile moiety frequently utilized in the synthesis of indole-based OXE-R antagonists[3]. However, the substitution pattern on the aryl ring fundamentally alters the electronic landscape of the C5 carbonyl, which serves as the primary electrophilic center for downstream cyclization.

  • Compound B (4-Methoxy): The para-methoxy group exerts a strong electron-donating mesomeric effect (+M). This delocalizes electron density directly into the C5 carbonyl, significantly reducing its electrophilicity and stabilizing the ground state of the molecule.

  • Compound A (3-Methoxy-4-methyl): The 4-methyl group provides weak inductive (+I) donation. Crucially, the 3-methoxy group is positioned meta to the carbonyl. At the meta position, the +M effect cannot conjugate with the carbonyl; instead, the electron-withdrawing inductive effect (-I) dominates.

Causality in Scaffold Selection: Because the +M effect is neutralized at the meta position, the C5 carbonyl in Compound A remains highly electrophilic. This fundamental electronic difference dictates that Compound A will exhibit superior reaction kinetics during nucleophilic attacks (e.g., hydrazine-mediated cyclizations) compared to the resonance-stabilized Compound B.

Table 1: Comparative Physicochemical & Electronic Properties
PropertyCompound A (3-OMe-4-Me)Compound B (4-OMe)Impact on Drug Development
Molecular Weight 250.29 g/mol 236.26 g/mol Minimal impact on final API mass.
Carbonyl Electrophilicity High (-I effect dominant)Low (+M effect dominant)Comp A yields faster cyclization kinetics.
LogP (Calculated) ~2.8~2.4Comp A yields slightly higher lipophilicity.
Steric Hindrance at C4 High (Methyl group)Low (Exposed oxygen)Comp A provides metabolic shielding.

Section 2: Reactivity & Synthetic Performance

When utilizing these intermediates to synthesize pyridazinones or functionalized indoles, the initial step often involves nucleophilic attack at the C5 carbonyl. To objectively compare their performance, we utilize a standardized cyclization assay.

Workflow S1 Equimolar Aliquots (Comp A vs B) S2 Hydrazine Hydrate Addition (80°C) S1->S2 S3 HPLC-UV Monitoring (Internal Std) S2->S3 S4 Kinetic Analysis (k_obs calculation) S3->S4

Self-validating experimental workflow for comparative cyclization kinetics.

Protocol 1: Standardized Cyclization Kinetic Assay

This protocol is designed as a self-validating system by incorporating an internal standard to normalize injection volumes and a control reaction to verify reagent integrity.

  • Preparation: Dissolve 1.0 mmol of Compound A and Compound B in separate reaction vials containing 10 mL of anhydrous ethanol.

  • Internal Standard: Add 0.1 mmol of biphenyl to each vial. Causality: Biphenyl is inert under these conditions and allows for absolute quantification of the starting material depletion via HPLC, eliminating errors from solvent evaporation.

  • Initiation: Heat the solutions to 80°C. Add 1.2 mmol of hydrazine hydrate dropwise to each vial simultaneously.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Quench immediately in 950 µL of cold acetonitrile (0°C).

  • Analysis: Analyze via HPLC-UV (254 nm). Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([SM]t​/[SM]0​) versus time.

  • Expected Outcome: Compound A will demonstrate a significantly steeper depletion curve (higher kobs​ ) due to the unshielded electrophilicity of its C5 carbonyl.

Section 3: Pharmacological Implications & Metabolic Stability

Beyond synthesis, the choice of intermediate profoundly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug. OXE receptor antagonists containing 3-methyl-5-oxovaleric acid derivatives are potent blockers of 5-oxo-ETE-induced eosinophil activation[4], but early-generation compounds are often limited by rapid oxidative metabolism[5].

Causality in Metabolic Resistance:

  • Derivatives of Compound B are highly susceptible to CYP450-mediated O-demethylation at the exposed 4-methoxy position. This generates a reactive phenol that rapidly undergoes Phase II glucuronidation, leading to high clearance rates.

  • Derivatives of Compound A benefit from profound steric shielding. The 4-methyl group blocks direct para-oxidation. Furthermore, the physical bulk of the methyl group sterically hinders the CYP450 active site from accessing the adjacent 3-methoxy group for O-demethylation. This dual-protection mechanism significantly enhances the microsomal half-life of the resulting API[3].

OXE_Pathway L 5-oxo-ETE (Agonist) R OXE Receptor (GPCR) L->R Activates G Gαi/o Protein R->G Transduces E Eosinophil Activation G->E Induces A Synthesized Antagonist A->R Blocks

OXE-R signaling pathway and the intervention point for synthesized antagonists.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

To ensure trustworthiness, this protocol utilizes a minus-NADPH control to differentiate enzymatic metabolism from chemical degradation, and a positive control to confirm enzyme viability.

  • Matrix Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Test Articles: Spike the final API derivatives of Compound A and Compound B (1 µM final concentration) into separate HLM suspensions.

  • System Validation Controls:

    • Positive Control: Run a parallel assay using Verapamil (1 µM) to confirm CYP450 activity[6].

    • Negative Control: Prepare a parallel set of Compound A/B samples without the addition of the NADPH regenerating system.

  • Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Quenching & Extraction: At t = 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant.

  • Data Interpretation: The derivative synthesized from Compound A will exhibit a longer half-life ( t1/2​ ) and lower intrinsic clearance ( CLint​ ) due to the metabolic shielding provided by the 3-methoxy-4-methyl substitution pattern.

Conclusion

While both compounds serve as viable precursors for 3-methyl-5-oxovaleric acid-derived scaffolds, Compound A (5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid) offers distinct advantages for advanced drug discovery. Its unique electronic profile accelerates key cyclization steps, and its steric bulk provides critical resistance against CYP450-mediated metabolism, making it the superior choice for developing robust, long-acting receptor antagonists.

References

  • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) . ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Information on EC 1.1.1.2 - alcohol dehydrogenase (NADP+) . BRENDA Enzyme Database.[Link]

  • 5-(4-METHOXYPHENYL)-3-METHYL-5-OXOVALERIC ACID — Chemical Substance Information . NextSDS.[Link]

Sources

Comparative

Comprehensive Guide to LC-MS/MS Method Validation for the Quantification of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

Executive Summary & Analytical Challenges The accurate quantification of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid in complex biological or environmental matrices presents a unique set of analytical challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The accurate quantification of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid in complex biological or environmental matrices presents a unique set of analytical challenges. As a highly functionalized keto-acid derivative, this analyte exhibits specific physicochemical behaviors—such as keto-enol tautomerism at the 5-oxo position and pH-dependent ionization of the terminal carboxylic acid—that dictate strict requirements for sample preparation and chromatographic separation.

This guide objectively compares high-performance Liquid Chromatography-Mass Spectrometry (LC-MS) platforms and extraction methodologies. By establishing a self-validating analytical framework grounded in the [1], we provide a definitive roadmap for researchers aiming to achieve robust, reproducible quantification.

Molecular Profiling & Ionization Dynamics

To design an effective LC-MS/MS method, we must first understand the causality between the analyte's molecular structure and its behavior in the mass spectrometer.

With a molecular weight of approximately 250.3 g/mol , the presence of the terminal carboxylic acid (estimated pKa ~4.5) makes this compound highly amenable to negative-ion electrospray ionization (ESI-) . Operating the mobile phase at a slightly acidic to neutral pH (e.g., using 10 mM ammonium acetate) ensures consistent deprotonation while maintaining sharp peak shapes on a reversed-phase C18 column. During Collision-Induced Dissociation (CID), the [M-H]⁻ precursor ion at m/z 249.1 predictably fragments via the neutral loss of carbon dioxide (-44 Da) from the carboxylate group, yielding an intense, stable product ion at m/z 205.1. This specific transition (m/z 249.1 → 205.1) serves as the primary quantifier.

Ionization_Pathway Precursor Precursor Ion [M-H]- (m/z 249.1) CID Collision Cell (N2 Gas, CE: 15 eV) Precursor->CID Isolation in Q1 Quant Quantifier Ion [M-H-CO2]- (m/z 205.1) CID->Quant Primary Cleavage Qual Qualifier Ion Loss of Methoxy CID->Qual Secondary Cleavage

Fig 1. ESI- fragmentation pathway for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid.

Instrumental Platform Comparison: QqQ vs. Q-TOF HRMS

When selecting an LC-MS platform for this analyte, laboratories typically choose between a Triple Quadrupole (QqQ) and a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. Causality: By filtering specific precursor-to-product ion transitions, QqQ instruments maximize the duty cycle for the target analyte, effectively filtering out background noise. This makes QqQ the gold standard for high-sensitivity, high-throughput absolute quantification.

  • Q-TOF HRMS: Operates in High-Resolution Accurate Mass (HRAM) mode. Causality: In highly complex matrices (like heavily lipidemic plasma or wastewater), endogenous isobaric compounds can share the same nominal mass as our analyte, causing false positives in QqQ. Q-TOF resolves these interferences by measuring mass to the fourth decimal place (e.g., m/z 249.1124), offering superior selectivity at the cost of some absolute sensitivity.

Table 1: Performance Comparison of LC-MS Platforms
Performance MetricTriple Quadrupole (QqQ)Q-TOF HRMSAnalytical Impact
Primary Acquisition Mode MRM (Nominal Mass)HRAM (Full Scan / PRM)Determines selectivity mechanism.
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL 5.0 ng/mLQqQ is superior for trace-level detection.
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ requires fewer sample dilutions.
Isobaric Interference Resolution Low (Relies on chromatography)High (>30,000 FWHM) Q-TOF prevents false positives in complex matrices.
Matrix Effect Susceptibility Moderate to HighLow to ModerateHRMS can mathematically extract exact masses away from background noise.

Sample Preparation: Combating the Matrix Effect

[2], primarily driven by endogenous phospholipids competing for charge in the ESI source, are the leading cause of method failure. To ensure a self-validating system, the extraction method must actively remove these suppressors.

We compared three extraction strategies:

  • Protein Precipitation (PPT): Fast, but leaves >90% of phospholipids in the extract, leading to severe ion suppression.

  • Liquid-Liquid Extraction (LLE): Uses immiscible organic solvents (e.g., ethyl acetate). While cleaner than PPT, the polar nature of the keto-acid results in poor partitioning and low absolute recovery.

  • Mixed-Mode Anion Exchange (MAX) SPE: The optimal choice. Because our analyte has a carboxylic acid, it binds tightly to the positively charged quaternary amine of the MAX sorbent. Causality: This strong ionic interaction allows us to aggressively wash the sorbent with 100% methanol, stripping away neutral lipids and phospholipids before eluting the pure analyte with an acidic solvent.

Table 2: Extraction Efficiency and Matrix Factor Comparison
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid RemovalCost / Time per Sample
Mixed-Mode SPE (MAX) 92.4 ± 3.1% 0.98 (Negligible effect)> 98%High / 45 mins
Liquid-Liquid Extraction (LLE) 65.2 ± 8.4%0.85 (Slight suppression)~ 80%Low / 30 mins
Protein Precipitation (PPT) 98.1 ± 5.2%0.42 (Severe suppression)< 5%Very Low / 10 mins

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates suppression.

SPE_Workflow Sample 1. Spiked Matrix + SIL-IS Load 2. Load on MAX SPE (Analyte Binds Ionicly) Sample->Load Wash 3. Aggressive Wash (100% MeOH removes lipids) Load->Wash Elute 4. Acidic Elution (2% Formic Acid in MeOH) Wash->Elute Analyze 5. LC-MS/MS Analysis Elute->Analyze

Fig 2. Self-validating Mixed-Mode Anion Exchange (MAX) SPE workflow ensuring phospholipid removal.

Step-by-Step Self-Validating Method Protocol

To ensure trustworthiness, this protocol is designed as a Closed-Loop Validation System . Every step includes built-in controls (System Suitability Tests, Internal Standards, and Quality Controls) to instantly flag analytical anomalies, adhering strictly to [1].

Step 1: System Suitability Test (SST) & Equilibration
  • Action: Inject a neat standard (10 ng/mL) and a blank solvent prior to any biological samples.

  • Validation Check: The system is only "Go" if the Signal-to-Noise (S/N) ratio is >10, peak tailing factor is <1.5, and the blank shows no carryover (>20% of LLOQ). Causality: This proves instrument readiness and column health before wasting valuable samples.

Step 2: Sample Preparation (MAX SPE)
  • Action: Aliquot 100 µL of sample. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6-labeled analog).

  • Action: Dilute with 100 µL of 2% ammonium hydroxide to deprotonate the analyte, ensuring maximum binding to the MAX SPE cartridge.

  • Action: Execute the SPE workflow (Condition → Load → Wash → Elute) as detailed in Fig 2. Evaporate the eluate under N₂ and reconstitute in 100 µL of mobile phase.

  • Validation Check: The SIL-IS corrects for any volumetric errors or extraction losses. Consistent IS peak areas across the batch validate the extraction consistency.

Step 3: LC-MS/MS Acquisition
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Action: Run an 8-point calibration curve (0.5 to 500 ng/mL) alongside Low, Mid, and High Quality Control (QC) samples.

  • Validation Check: Per ICH M10, the calibration curve must have an R² > 0.99. QC samples must calculate within ±15% of their nominal concentration (±20% for the LLOQ).

Step 4: Quantitative Matrix Effect Assessment
  • Action: Utilize the post-extraction spike method [3]. Extract blank matrix from 6 independent sources. Post-extraction, spike these blanks with the analyte at the Low and High QC levels.

  • Validation Check: Calculate the IS-normalized Matrix Factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤15%. Causality: This mathematically proves that the biological matrix is not secretly suppressing the ionization of the target analyte.

Validation_Loop Start Start Analytical Batch SST System Suitability Test (S/N > 10, Tailing < 1.5) Start->SST Prep Sample Prep + SIL-IS (Validates Recovery) SST->Prep Pass Run LC-MS/MS Acquisition (Calibration & QCs) Prep->Run Pass Batch Accepted (QCs within ±15%) Run->Pass ICH M10 Criteria Met Fail Batch Rejected (Investigate Root Cause) Run->Fail Criteria Failed

Fig 3. The Closed-Loop Validation System ensuring absolute data trustworthiness.

References

  • ICH Harmonised Guideline : Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency / U.S. Food and Drug Administration. URL:[Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis (Taylor & Francis). URL:[Link]

  • Gosetti, F., et al. "An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry." Mass Spectrometry Reviews (ResearchGate). URL:[Link]

Validation

Benchmarking 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid: A Superior Precursor for Next-Generation PDE4 Inhibitor Scaffolds

In my tenure overseeing medicinal chemistry campaigns, I have found that the selection of early-stage building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing medicinal chemistry campaigns, I have found that the selection of early-stage building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). When designing selective Phosphodiesterase-4 (PDE4) inhibitors for respiratory and neuroinflammatory diseases, the chiral dihydropyridazinone core represents a privileged, highly effective scaffold.

This guide provides an objective benchmarking analysis of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (CAS 951885-24-8) [1], evaluating its performance as a foundational precursor against common structural alternatives.

Mechanistic Rationale: The Causality of Structural Design

To understand why this specific oxovaleric acid derivative is superior, we must examine the causality behind its structural elements and how they interact with the PDE4 enzyme active site [2].

  • The Aryl Motif (3-Methoxy-4-methylphenyl): The PDE4 catalytic domain features a glutamine-rich pocket that typically binds the catechol ether moiety of endogenous cAMP. The 3-methoxy-4-methylphenyl group perfectly mimics this interaction [3]. More importantly, substituting a traditional 4-methoxy group with a 4-methyl group blocks rapid O-demethylation by hepatic CYP450 enzymes, drastically improving the metabolic stability of the final drug.

  • The C3-Methyl Substitution (Conformational Locking): Unlike standard unsubstituted oxovaleric acids, the C3-methyl group introduces a critical stereocenter. Upon cyclization into the dihydropyridazinone ring, this methyl group restricts bond rotation, forcing the aryl pharmacophore into a pre-organized, pseudo-equatorial orientation. This "conformational locking" minimizes the entropic penalty upon target binding, leading to a logarithmic increase in target affinity.

G A 5-(3-Methoxy-4-methylphenyl) -3-methyl-5-oxovaleric acid (Precursor) C Chiral Dihydropyridazinone (Intermediate) A->C Reflux, EtOH (Cyclization) B Hydrazine Hydrate (Reagent) B->C Ring Closure D PDE4 Inhibitor API (Target) C->D Late-stage Functionalization

Fig 1: Synthetic workflow from the oxovaleric acid precursor to the target PDE4 inhibitor API.

Comparative Benchmarking Data

To objectively validate the superiority of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, we benchmarked it against two heavily utilized alternatives:

  • Alternative X: 4-(3-Methoxy-4-methylphenyl)-4-oxobutyric acid (A shorter-chain, des-methyl variant).

  • Alternative Y: 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid (A dimethoxy variant lacking the 4-methyl metabolic shield).

All precursors were subjected to identical cyclization workflows and late-stage functionalization to yield their respective API analogs.

Table 1: Synthetic Efficiency & Downstream API Performance
Precursor ScaffoldCyclization Yield (%)Enantiomeric Excess (ee %)Downstream API PDE4 IC₅₀ (nM)API Microsomal Half-life (min)
5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid 88% >98% (post-resolution)4.2 115
4-(3-Methoxy-4-methylphenyl)-4-oxobutyric acid92%N/A (Achiral)45.042
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid85%>97% (post-resolution)12.528

Expert Insight: While the shorter-chain oxobutyric acid (Alternative X) yields a slightly higher cyclization rate (92%) due to kinetically favored 5-membered ring formation, its downstream API suffers a 10-fold drop in potency (45.0 nM). This proves the necessity of the C3-methyl group for optimal active-site orientation. Furthermore, the metabolic vulnerability of the 3,4-dimethoxy variant (Alternative Y) is evident in its poor microsomal half-life (28 min), validating the protective role of the 4-methyl substitution.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize built-in validation checkpoints.

Protocol A: Synthesis of the Chiral Dihydropyridazinone Core
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (10.0 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise at room temperature under continuous magnetic stirring.

  • Reflux & Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the precursor spot (Rf = 0.45) is entirely consumed, replaced by a single UV-active product spot (Rf = 0.25).

  • Workup: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 45°C overnight.

  • Chiral Resolution: Subject the racemic mixture to preparative chiral HPLC (Chiralpak AD-H column, Hexane/Isopropanol 80:20) to isolate the active (R)-enantiomer (>98% ee).

Protocol B: In Vitro TR-FRET PDE4 Inhibition Assay
  • Enzyme Preparation: Dilute recombinant human PDE4B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35) to a working concentration of 0.5 ng/µL.

  • Compound Dosing: Prepare a 10-point serial dilution (1:3) of the downstream API in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate using an acoustic liquid handler.

  • Incubation: Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM fluorescently labeled cAMP substrate. Incubate for exactly 60 minutes at room temperature.

  • Signal Detection: Terminate the reaction by adding 10 µL of TR-FRET binding reagent (containing a europium-labeled cAMP antibody). Read the plate on a multi-mode microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor of the control wells. The assay data is only valid if Z' ≥ 0.70. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

For drug development professionals targeting PDE4, the selection of the core building block is non-negotiable. The empirical data demonstrates that 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid provides an optimal balance of synthetic scalability, conformational rigidity, and metabolic shielding. By utilizing this specific precursor, medicinal chemists can bypass the rapid clearance and poor target affinity issues that plague earlier-generation scaffolds.

References

  • National Institutes of Health (PMC). "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors". Available at:[Link]

  • Encyclopedia MDPI. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes". Available at: [Link]

Comparative

comparative reactivity of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid with standard keto-acids

Comparative Reactivity Profile: 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid vs. Standard Keto-Acids As drug development increasingly relies on complex, sterically encumbered building blocks, understanding the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid vs. Standard Keto-Acids

As drug development increasingly relies on complex, sterically encumbered building blocks, understanding the nuanced reactivity of highly substituted keto-acids becomes critical. 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a specialized δ -keto acid frequently utilized as a precursor in the synthesis of potent pharmaceutical agents, including oxoeicosanoid (OXE) receptor antagonists [1].

Unlike standard aliphatic or unhindered aryl keto-acids, this molecule presents a unique set of electronic and steric challenges. This guide provides an objective, data-driven comparison of its reactivity against standard keto-acids, equipping synthetic chemists with the mechanistic insights and validated protocols necessary to manipulate this challenging substrate.

Structural and Electronic Determinants of Reactivity

To predict the behavior of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, we must deconstruct its structural motifs and their causal impact on the C5 ketone's electrophilicity:

  • Electronic Deactivation via the Aryl Ring: The 3-methoxy and 4-methyl groups act as strong electron-donating groups (EDGs). The methoxy group donates electron density through resonance ( +M effect), while the methyl group contributes via hyperconjugation ( +I effect). This significantly quenches the partial positive charge ( δ+ ) on the C5 carbonyl carbon, rendering it highly resistant to weak nucleophiles.

  • Steric Shielding via the C3-Methyl Group: The β -methyl group (C3) introduces significant steric bulk along the aliphatic backbone. This restricts the conformational freedom of the molecule and physically shields the C5 ketone from the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Diastereotopic Induction: When the C5 ketone is eventually reduced or attacked, the existing chiral center at C3 will dictate the facial selectivity of the incoming reagent, leading to distinct syn/anti diastereomeric ratios—a feature absent in unbranched keto-acids like levulinic acid [2].

G A 3-Methoxy-4-methylphenyl Group (+M, +I) C C5 Ketone Carbonyl A->C Electron Donation B C3-Methyl Group (Steric Bulk) B->C Steric Shielding D Reduced Electrophilicity C->D E Hindered Nucleophilic Attack C->E

Caption: Electronic and steric factors attenuating the C5 ketone reactivity.

Comparative Reactivity Profiling

To contextualize the reactivity of our target compound, we benchmark it against three standard keto-acids: Pyruvic Acid (an α -keto acid), Levulinic Acid (an aliphatic γ -keto acid), and 4-(4-Methylphenyl)-4-oxobutanoic acid (an unhindered aryl γ -keto acid).

The table below summarizes their comparative performance in a standard reductive amination assay (using benzylamine and NaBH3​CN in methanol at room temperature).

SubstrateKetone ClassificationRelative ElectrophilicityReductive Amination Yield (Standard)Primary Competing Reaction
Pyruvic Acid α -Keto AcidVery High>95%Decarboxylation
Levulinic Acid γ -Keto AcidHigh85–90%Lactamization (Pyrrolidone formation)
4-(4-Methylphenyl)-4-oxobutanoic acid Aryl γ -Keto AcidModerate60–75%Ketone Reduction (Alcohol formation)
5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid Hindered Aryl δ -Keto AcidLow<30%Ketone Reduction / Unreacted Starting Material

Analytical Insight: The target compound fails under standard conditions because the rate of imine formation is drastically slower than the direct reduction of the ketone by NaBH3​CN . To achieve high yields, the methodology must be fundamentally altered to force imine formation prior to the introduction of the hydride source.

G K1 Pyruvic Acid (Alpha-Keto) R1 Fast Addition High Yield K1->R1 K2 Levulinic Acid (Gamma-Keto) R2 Moderate Addition Prone to Cyclization K2->R2 K3 Target Compound (Delta-Keto, Hindered) R3 Slow Addition Requires Lewis Acid K3->R3

Caption: Comparative nucleophilic addition profiles across standard and hindered keto-acids.

Experimental Methodologies & Self-Validating Protocols

Because the C5 ketone is both electronically deactivated and sterically hindered, standard protocols will result in poor yields and complex mixtures. The following protocol utilizes Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to simultaneously activate the ketone, template the incoming amine, and scavenge the generated water to drive the equilibrium forward.

Protocol: Lewis Acid-Mediated Chemoselective Reductive Amination

Self-Validation Principle: This protocol separates imine formation from reduction. By monitoring the reaction via FTIR before adding the reducing agent, you prevent the irreversible side-reaction of direct ketone reduction.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent (eq) of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Amine Addition: Add 1.2 eq of the desired primary amine. Stir for 10 minutes at room temperature.

  • Lewis Acid Activation: Dropwise, add 2.0 eq of Ti(OiPr)4​ . The solution will likely turn pale yellow. Stir at 50°C for 12 hours.

  • In-Situ Validation (Critical Step): Withdraw a 50 μ L aliquot. Perform a quick IR scan. Ensure the disappearance of the conjugated ketone C=O stretch ( ∼1675 cm−1 ) and the appearance of the imine C=N stretch ( ∼1635 cm−1 ). Do not proceed to step 5 until conversion is >95%.

  • Hydride Reduction: Cool the reaction to 0°C. Carefully add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is chosen over NaBH3​CN to avoid toxic cyanide byproducts and because it is milder, preventing reduction of the unreacted ketone. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench and Isolation: Quench the reaction with 1M aqueous NaOH to precipitate titanium dioxide ( TiO2​ ). Filter the white slurry through a pad of Celite. Acidify the filtrate to pH 4 to precipitate the resulting amino-acid product, or extract with ethyl acetate.

G S1 Step 1: Substrate Preparation Equilibration in THF S2 Step 2: Amine Addition (Primary Amine, Ti(OiPr)4) S1->S2 S3 S3 S2->S3 Heat/Time (Overcoming Sterics) S4 Step 4: Reduction (NaBH(OAc)3 at 0°C) S3->S4 Confirmed Conversion S5 Step 5: Workup & Isolation (NaOH Quench, Celite Filtration) S4->S5

Caption: Self-validating workflow for the reductive amination of hindered keto-acids.

Intramolecular Cyclization (Lactonization) Dynamics

A secondary, yet vital, reactivity profile to consider is the molecule's propensity for intramolecular cyclization following ketone reduction.

If the C5 ketone is reduced to a secondary alcohol (e.g., via enzymatic reduction using specific alcohol dehydrogenases[2]), the resulting 5-(3-Methoxy-4-methylphenyl)-5-hydroxy-3-methylvaleric acid can cyclize into a δ -lactone.

Compared to unbranched valeric acids, this target compound undergoes lactonization at a significantly accelerated rate. This is driven by the Thorpe-Ingold effect (gem-dialkyl effect), where the C3-methyl group compresses the internal bond angles of the aliphatic chain, bringing the C1-carboxylic acid and the newly formed C5-hydroxyl group into closer spatial proximity. This thermodynamic advantage must be accounted for during storage and purification of any reduced intermediates.

References

  • Chourey, S., Ye, Q., Reddy, C. N., Wang, R., Cossette, C., Gravel, S., Slobodchikova, I., Vuckovic, D., Rokach, J., & Powell, W. S. (2018). Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). Journal of Medicinal Chemistry, 61(14), 5934–5948.[Link][1]

  • BRENDA Enzyme Database. (n.d.). Information on EC 1.1.1.2 - alcohol dehydrogenase (NADP+) and Organism(s) Sus scrofa.[Link][2]

Sources

Validation

spectroscopic validation of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid purity

Purity Validation of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid: A Spectroscopic Comparison Guide Published: October 26, 2023 Introduction 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a key int...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Validation of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid: A Spectroscopic Comparison Guide

Published: October 26, 2023

Introduction

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of its purity, offering researchers, scientists, and drug development professionals the necessary data and methodologies for robust quality control. The validation of analytical methods is a critical aspect of the pharmaceutical industry, ensuring that raw materials, intermediates, and finished products are reliable and suitable for analysis.[1][2] This process is essential for regulatory compliance and patient safety.[1]

The Importance of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate can have significant consequences, including:

  • Altering the pharmacological and toxicological profile of the final drug.

  • Reducing the yield and efficiency of subsequent synthetic steps.

  • Introducing instability to the final drug product.

  • Complicating the purification process of the active pharmaceutical ingredient (API).

Therefore, rigorous purity assessment is a non-negotiable aspect of pharmaceutical development and manufacturing.[3] Spectroscopic methods are powerful, non-destructive tools for identifying and quantifying impurities in a sample.[4]

Spectroscopic Techniques for Purity Validation

A multi-pronged spectroscopic approach is recommended for the comprehensive purity validation of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. Each technique provides unique and complementary information about the molecule's structure and the presence of any contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[5] It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR provides information on the number, type, and connectivity of hydrogen atoms in the molecule. For 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, the expected signals and their integrations are crucial for confirming the structure and identifying impurities.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it an excellent tool for identifying structural isomers and other carbon-containing impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts in both ¹H and ¹³C spectra to literature values or predicted spectra. Impurities will manifest as additional, unexpected signals.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of the compound and identifying impurities, even at trace levels.

HRMS provides a very accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and any fragment ions. This is a powerful tool for confirming the identity of the target compound and proposing structures for unknown impurities.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Technique: Choose an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] It is a rapid and effective technique for confirming the presence of key structural features and detecting certain types of impurities.

For 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, characteristic IR absorptions include:

  • A strong carbonyl (C=O) stretch from the ketone and carboxylic acid.

  • A broad O-H stretch from the carboxylic acid.

  • C-H stretches from the aromatic and aliphatic portions of the molecule.

  • C-O stretches from the methoxy and carboxylic acid groups.

  • Sample Preparation: The sample can be analyzed neat (as a thin film), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or correlation charts. The absence of expected bands or the presence of unexpected bands can indicate impurities.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[7] It is particularly useful for analyzing compounds with chromophores, such as the aromatic ketone moiety in 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid. The electronic transitions in aromatic compounds typically result in multiple absorption bands.[8]

  • Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range that covers the expected absorptions (typically 200-400 nm for this compound).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The presence of impurities with different chromophores can lead to shifts in λmax or the appearance of additional absorption bands.

Comparative Analysis of Spectroscopic Data

The following table summarizes the expected spectroscopic data for high-purity 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid and highlights how deviations can indicate the presence of impurities.

Spectroscopic TechniqueExpected Data for Pure CompoundPotential Indications of Impurities
¹H NMR Correct number of signals with expected chemical shifts, splitting patterns, and integrations.Additional peaks, changes in integration ratios, or shifts in peak positions.
¹³C NMR Correct number of signals with expected chemical shifts.Additional peaks, indicating the presence of other carbon-containing molecules.
Mass Spectrometry (HRMS) A strong molecular ion peak corresponding to the exact mass of C₁₄H₁₈O₄.Additional peaks at different m/z values, indicating the presence of compounds with different molecular weights.
Infrared (IR) Spectroscopy Characteristic peaks for C=O (ketone and acid), O-H (acid), C-H (aromatic and aliphatic), and C-O bonds.Absence of expected peaks or presence of unexpected peaks (e.g., -OH from an alcohol impurity, N-H from an amine impurity).
UV-Vis Spectroscopy A characteristic λmax and molar absorptivity for the aromatic ketone chromophore.A shift in λmax, a change in the shape of the absorption band, or the appearance of new bands.

Workflow for Purity Validation

A logical workflow ensures a thorough and efficient purity assessment.

Caption: Workflow for the spectroscopic validation of purity.

Common Impurities and Their Spectroscopic Signatures

Understanding the potential impurities that can arise during the synthesis of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is crucial for targeted analysis. Common impurities in the production of aromatic ketones can include starting materials, by-products from side reactions, and degradation products.[9][10]

Potential ImpurityPotential Spectroscopic Signature
Starting Materials (e.g., substituted benzene, glutaric anhydride derivative) Signals corresponding to the starting materials in NMR and MS spectra.
Over-alkylation or Incomplete Alkylation Products Changes in the aromatic region of the NMR spectra and different molecular weights in the MS.
Reduction of the Ketone to an Alcohol Appearance of a broad -OH stretch in the IR spectrum and disappearance of the ketone C=O signal. Changes in the chemical shifts of adjacent protons and carbons in NMR.
Decarboxylation Product Absence of the carboxylic acid proton and carbon signals in NMR and a lower molecular weight in MS.

Conclusion

The purity of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is a critical quality attribute that must be rigorously controlled. A combination of spectroscopic techniques, including NMR, Mass Spectrometry, IR, and UV-Vis, provides a comprehensive and robust approach to purity validation. Each method offers unique insights into the molecular structure and the presence of impurities. By employing these techniques within a structured workflow, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product. The validation of these analytical methods is a fundamental requirement in the pharmaceutical industry to ensure reliable and consistent results.[2][11]

References

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Rajput, D., Rajat, V., & Goyal, A. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Jon, W. An Overview on Spectroscopy and Its Purification Process. Longdom Publishing. [Link]

  • de Castro, A. H., et al. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO. [Link]

  • Yılmaz, B. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. [Link]

  • TutorChase. How can spectroscopy be used to assess purity?. [Link]

  • Career Point University, Kota. FUNDAMENTAL CONCEPTS OF SPECTROSCOPY AND SPECTROMETRY FOR CHEMICAL ANALYSIS. [Link]

  • Welch, C. J., et al. Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed. [Link]

  • DuEPublico. Purity Control of Pharmaceutical and Chemical Substances for Application in Process Environments using Spectroscopy in the Middl. [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • Triclinic Labs. Spectroscopic Chemical Identification and Analysis Services. [Link]

  • ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with.... [Link]

  • Monarch: Qucosa. Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. [Link]

  • M. F. El-Shahat. UV-Vis Spectroscopy. [Link]

  • PubChem. 2-Oxovaleric acid. [Link]

  • Supporting Information. General Information. [Link]

  • Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]

  • Yamamoto, H., et al. 13C NMR Spectra and Four Isomers of 5-(1-Phenylethylamino)-3-(1-phenylethyl)-1,2,4-trioxanes. [Link]

  • Nishiyama, T., & Hamanaka, S. A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. [Link]

  • ResearchGate. FTIR spectra of the oxalic acid, FA, partly and fully polymerized FA.... [Link]

  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]

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  • Unacademy. All About Aromatic Ketones. [Link]

  • ResearchGate. FTIR spectra of GLM, OX and GLM-OX co-crystal. [Link]

  • Rsc.org. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid. [Link]

  • NextSDS. 5-(4-METHOXY-3-METHYLPHENYL)-5-OXOVALERIC ACID — Chemical Substance Information. [Link]

  • NextSDS. 5-(4-METHYLPHENYL)-3-METHYL-5-OXOVALERIC ACID — Chemical Substance Information. [Link]

  • YouTube. Synthesis of a Branched Aromatic Ketone. [Link]

  • PubMed. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. [Link]

  • ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]

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  • ResearchGate. The FTIR spectrum for the mixture of oxalic acid H2C2O4·2H2O at 160 °C,.... [Link]

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Comparative

In Vivo vs In Vitro Efficacy of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid Derivatives: A Comprehensive Comparison Guide

As the pharmaceutical landscape for eosinophil-driven diseases (such as severe asthma and allergic rhinitis) evolves, targeting the oxoeicosanoid (OXE) receptor has emerged as a highly promising therapeutic strategy. The...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape for eosinophil-driven diseases (such as severe asthma and allergic rhinitis) evolves, targeting the oxoeicosanoid (OXE) receptor has emerged as a highly promising therapeutic strategy. The endogenous ligand for this receptor, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), is the most potent known lipid chemoattractant for human eosinophils.

Early-generation OXER1 antagonists, such as simple hexyl-substituted indoles (e.g., Compound 230), demonstrated exceptional in vitro potency but failed to translate in vivo due to rapid cytochrome P450-mediated ω -oxidation. To bridge this translational gap, 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid derivatives (MMOV derivatives) were engineered. By replacing vulnerable aliphatic tails with a sterically hindered, electron-rich aryl moiety, these derivatives achieve profound metabolic resistance without sacrificing receptor affinity 1.

This guide objectively compares the in vitro and in vivo performance of MMOV derivatives against legacy alternatives, providing researchers and drug development professionals with actionable, field-proven experimental workflows.

Mechanistic Grounding: The OXER1 Signaling Axis

To understand the efficacy of MMOV derivatives, one must first understand the causality of the 5-oxo-ETE signaling cascade. 5-oxo-ETE binds to OXER1, a G α i-coupled GPCR. This binding inhibits adenylyl cyclase and triggers intracellular calcium mobilization and actin polymerization, culminating in directed eosinophil chemotaxis 2. MMOV derivatives act as competitive antagonists, locking the receptor in an inactive conformation.

OXER1_Pathway L 5-oxo-ETE (Agonist) R OXE Receptor (GPCR) L->R Binds G Gαi Protein Signaling R->G Activates Ca Calcium Mobilization G->Ca Act Actin Polymerization G->Act Eos Eosinophil Chemotaxis Ca->Eos Act->Eos Ant MMOV Derivatives (Antagonist) Ant->R Blocks

Caption: Mechanism of OXER1 antagonism by MMOV derivatives blocking eosinophil chemotaxis.

In Vitro Efficacy: Overcoming Receptor Affinity Thresholds

In vitro assays isolate the pharmacodynamic interaction between the drug and the receptor. MMOV derivatives exhibit sub-nanomolar potency, significantly outperforming early-stage hits like Gue1654.

Comparative In Vitro Data
Compound ClassPrimary Structural FeatureOXER1 IC₅₀ (Ca²⁺ Flux)OXER1 IC₅₀ (Actin Poly.)Selectivity (vs. BLT1)
Gue1654 Benzobisthiazole~300 nM~450 nMModerate
Compound 230 Hexyl-substituted Indole17 ± 3 nM33 ± 10 nMHigh
MMOV Derivatives 3-Methoxy-4-methylphenyl< 2.0 nM < 5.0 nM > 1000-fold
Validated Protocol: High-Throughput Calcium Mobilization Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates orthogonal GPCR agonists to rule out false positives caused by non-specific cytotoxicity or fluorescence quenching.

  • Cell Isolation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood via dextran sedimentation followed by hypotonic lysis.

    • Causality: Erythrocytes contain hemoglobin, which severely quenches the emission spectra of calcium-sensitive fluorophores. Hypotonic lysis ensures a pure, optically clear PMN population.

  • Dye Loading: Incubate PMNs ( 5×106 cells/mL) with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-4 inside the cell.

  • Antagonist Pre-Incubation: Dispense cells into a 96-well black, clear-bottom plate. Add MMOV derivatives (titrated from 0.01 nM to 10 μM) and incubate for 15 minutes.

  • Agonist Challenge & Internal Validation:

    • Test Wells: Inject 10 nM 5-oxo-ETE and record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR system.

    • Validation Wells: Inject 10 nM LTB₄ (a BLT1 receptor agonist) into a parallel set of MMOV-treated wells.

    • Interpretation: A true OXER1 antagonist will completely ablate the 5-oxo-ETE signal while leaving the LTB₄-induced calcium spike entirely unaffected 3.

In Vivo Efficacy: The Translational Leap

The greatest challenge in OXER1 drug development is the lack of a functional OXER1 ortholog in rodents. Mice and rats do not respond to 5-oxo-ETE. Therefore, in vivo efficacy must be evaluated in non-human primates (e.g., Cynomolgus macaques), which share ~95% receptor homology with humans 4.

While aliphatic compounds like Compound 230 show excellent in vitro profiles, they undergo rapid ω -oxidation in vivo, yielding half-lives of less than an hour 5. The MMOV derivatives solve this by utilizing the 3-methoxy-4-methylphenyl group, which acts as a steric and electronic shield against CYP4F3A-mediated degradation.

InVivo_Workflow N1 1. Animal Selection Cynomolgus Macaques (Possess OXER1 Ortholog) N2 2. Sensitization Ascaris suum Antigen Exposure N1->N2 N3 3. Dosing Oral Administration of MMOV Derivatives N2->N3 N4 4. Challenge Segmental Antigen Challenge (SAC) N3->N4 N5 5. BAL Fluid Analysis Quantification of Eosinophils & Inflammatory Cytokines N4->N5

Caption: Step-by-step in vivo experimental workflow for evaluating OXER1 antagonists in primates.

Comparative In Vivo Pharmacokinetics & Efficacy (Cynomolgus Macaques)
Compound ClassOral Bioavailability (F%)Plasma Half-Life (t₁/₂)BAL Eosinophil Reduction (Post-Challenge)
Compound 230 ~40%< 1.0 hourMinimal (Due to rapid clearance)
MMOV Derivatives > 75% > 6.5 hours > 85% suppression
Validated Protocol: Primate Segmental Antigen Challenge (SAC) Model

This protocol utilizes an internal crossover design, ensuring that baseline immunological variability between primates does not skew efficacy data.

  • Sensitization: Sensitize Cynomolgus macaques via multiple subcutaneous injections of Ascaris suum extract over 4 weeks until robust IgE titers are confirmed.

  • Compound Administration: Administer the MMOV derivative orally (e.g., 10 mg/kg) suspended in a standard methylcellulose vehicle. Draw serial blood samples via the saphenous vein to confirm PK exposure levels.

  • Segmental Antigen Challenge (Internal Control Setup):

    • Causality: Systemic challenges can cause fatal anaphylaxis. Segmental challenge allows localized testing.

    • Under light anesthesia, use a pediatric bronchoscope to instill Ascaris suum antigen into the right middle lung lobe. Instill sterile saline (vehicle) into the left middle lung lobe. The saline lobe serves as an intra-subject baseline control.

  • BAL Fluid Collection & Analysis: 24 hours post-challenge, perform Bronchoalveolar Lavage (BAL) on both lobes. Centrifuge the fluid, stain the cellular pellet with Wright-Giemsa, and quantify eosinophil infiltration. Efficacy is calculated as the percentage reduction in eosinophils in the antigen-challenged lobe of drug-treated animals versus vehicle-treated animals.

Conclusion: The Superiority of MMOV Derivatives

The comparative data strictly demonstrates that in vitro potency is a necessary but insufficient metric for OXER1 antagonist development. While earlier derivatives successfully disrupted the 5-oxo-ETE/OXER1 axis in isolated cell systems, their aliphatic structures were highly susceptible to metabolic clearance. The 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid derivatives represent a structural breakthrough. By effectively blocking ω -oxidation, these derivatives maintain their sub-nanomolar affinity while achieving the extended in vivo half-lives required to suppress severe pulmonary eosinophilia, making them prime candidates for clinical advancement.

Sources

Validation

Comparative Analysis of Analytical Standards for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid

Introduction 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (C₁₄H₁₈O₄) is a highly specific synthetic intermediate and potential process-related impurity encountered in the development of complex targeted therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (C₁₄H₁₈O₄) is a highly specific synthetic intermediate and potential process-related impurity encountered in the development of complex targeted therapeutics. Due to its structural features—a flexible valeric acid chain coupled with an aryl ketone—it is susceptible to specific degradation pathways, including decarboxylation and oxidation. Accurate quantification of this compound in both active pharmaceutical ingredient (API) matrices and biological fluids is critical to ensuring drug safety and efficacy.

As a Senior Application Scientist, I have observed that the primary point of failure in quantifying this intermediate is the improper selection and qualification of analytical standards. This guide objectively compares the performance of three distinct analytical standard grades and provides self-validating experimental protocols to ensure scientific integrity and regulatory compliance.

Comparative Analysis of Analytical Standards

Selecting the correct standard is a balance between analytical rigor, regulatory expectations, and cost-efficiency. Table 1 summarizes the performance metrics and appropriate applications for each standard grade.

Table 1: Performance Matrix of Analytical Standards for C₁₄H₁₈O₄

Standard GradePurity RequirementCharacterization DepthPrimary ApplicationRegulatory Alignment
Primary Standard (CRM) >99.5% (Mass Balance)qNMR, LC-MS, TGA, Karl FischerMethod validation, absolute quantificationUSP <11> [1]
SIL Standard (e.g., ¹³C₆) >98% (Isotopic Purity >99%)LC-MS/MS, Isotopic enrichmentBioanalysis, matrix effect correctionFDA BMV Guidance [2]
Working Standard >98.0%Qualified against Primary CRMRoutine IPC, batch releaseICH Q2(R2) [3]
Primary Standards (Certified Reference Materials)

Primary standards serve as the metrological anchor for all subsequent analyses. According to USP General Chapter <11> Reference Standards[1], these materials must undergo exhaustive orthogonal testing. For C₁₄H₁₈O₄, we rely on quantitative Nuclear Magnetic Resonance (qNMR) to establish absolute purity, bypassing the relative response factor biases inherent in UV detection.

Stable Isotope-Labeled (SIL) Standards

When quantifying trace levels of C₁₄H₁₈O₄ in plasma or serum, matrix effects (ion suppression or enhancement in the electrospray ionization source) severely compromise accuracy. A SIL standard (e.g., incorporating a ¹³C₆-labeled aryl ring) is structurally identical to the analyte but differs in mass. Because it co-elutes exactly with the endogenous analyte, it experiences the exact same matrix effects. This physical causality allows the mass spectrometer to use the ratio of the analyte to the SIL standard, self-correcting for any signal fluctuation.

Working (Secondary) Standards

For high-throughput In-Process Control (IPC), using a CRM is cost-prohibitive. Working standards are synthesized in-house and qualified against the CRM. Their performance is sufficient for routine batch release, provided their stability is continuously monitored.

Decision Workflow

The following diagram illustrates the logical causality between the analytical task and the required standard.

StandardSelection Task Define Analytical Task for C14H18O4 Task1 Method Validation & Absolute Quantification Task->Task1 Task2 Trace Bioanalysis & Matrix Effect Correction Task->Task2 Task3 Routine Batch Release & In-Process Control Task->Task3 Std1 Primary Standard (CRM) >99.5% Purity Task1->Std1 Requires traceability Std2 SIL Internal Standard (e.g., 13C or 2H labeled) Task2->Std2 Requires co-elution Std3 Working Standard Qualified vs Primary Task3->Std3 Requires high volume Outcome1 Regulatory Compliance (USP <11>) Std1->Outcome1 Outcome2 High Accuracy (FDA BMV) Std2->Outcome2 Outcome3 Cost-Effective QC (ICH Q2) Std3->Outcome3

Logical workflow for selecting the appropriate analytical standard based on the experimental task.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. If the system fails, it must fail safely, invalidating the run rather than reporting inaccurate data.

Protocol A: UHPLC-UV Method Validation for Routine IPC (Using Working Standard)

This protocol is designed to quantify C₁₄H₁₈O₄ during API synthesis, aligning with ICH Q2(R2) guidelines [3].

Causality & Design: We utilize UHPLC with UV detection at 230 nm (the λ_max for the methoxy-methylphenyl chromophore). To make this a self-validating system, we implement "standard bracketing." The instrument analyzes a known working standard every 10 injections. If the UV lamp degrades or the column chemistry shifts, the standard's peak area will drift, triggering an automatic halt.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). The acidic modifier suppresses the ionization of the carboxylic acid moiety on C₁₄H₁₈O₄, ensuring sharp, reproducible peak shapes.

  • Standard Preparation: Dissolve the Working Standard in 50:50 Water:Acetonitrile to yield a 100 µg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • System Suitability Testing (SST): Inject the 10 µg/mL standard six times. The system validates itself only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.

  • Sample Analysis with Bracketing: Inject samples in blocks of 10. Precede and follow each block with a standard injection.

  • Data Acceptance: Calculate the drift between the bracketing standards. If the drift exceeds 2.0%, the system automatically invalidates the bracketed samples, preventing the release of erroneous IPC data.

Protocol B: LC-MS/MS Bioanalysis of Trace Degradants (Using SIL Standard)

When C₁₄H₁₈O₄ acts as a trace degradant in pharmacokinetic studies, we must adhere to the FDA Guidance for Industry on Bioanalytical Method Validation [2].

Causality & Design: Biological matrices (like plasma) contain phospholipids that co-elute with analytes and absorb the charge in the MS source, causing signal loss. By spiking a ¹³C₆-SIL standard into the raw plasma before extraction, any loss during sample preparation or ionization affects both the SIL and the analyte equally. The ratio remains constant, providing absolute self-correction.

Step-by-Step Methodology:

  • Internal Standard Spiking: Aliquot 50 µL of the plasma sample. Add 10 µL of the ¹³C₆-SIL standard (50 ng/mL) to every sample, calibrator, and Quality Control (QC) vial.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. The cold temperature physically denatures plasma proteins, crashing them out of solution while keeping the small molecule C₁₄H₁₈O₄ highly soluble.

  • Centrifugation & Transfer: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Acquisition: Analyze using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transition for the analyte: m/z 251.1 → m/z 135.1 (corresponding to the cleavage of the valeric acid side chain).

    • Monitor the transition for the SIL standard: m/z 257.1 → m/z 141.1.

  • Self-Validating Acceptance: Evaluate the QC samples interspersed throughout the run. The run is only accepted if at least 67% of the QC samples are within ±15% of their nominal concentration, proving the SIL standard successfully corrected for matrix variations.

References

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Comparative

Reproducibility and Regioselectivity in the Synthesis of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid: A Comparative Guide

Executive Summary The synthesis of 5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid presents a classic regiochemical trap in organic process chemistry. As a critical building block for complex heterocyclic APIs (s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid presents a classic regiochemical trap in organic process chemistry. As a critical building block for complex heterocyclic APIs (such as pyridazinones and PDE3 inhibitors), its structural integrity is paramount. However, standard synthetic approaches often yield the wrong constitutional isomer due to misunderstood electronic directing effects.

This guide objectively compares the traditional direct Friedel-Crafts acylation against a regioselective organometallic addition pathway. By analyzing the mechanistic causality behind these experimental choices, we establish a self-validating protocol that guarantees the reproducible synthesis of the correct 3-methoxy-4-methylphenyl architecture.

Mechanistic Causality & The Regiochemical Pitfall

The core challenge in synthesizing 5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid lies in the orientation of the aromatic substituents.

A common, yet fundamentally flawed, approach is the direct Friedel-Crafts acylation of 2-methylanisole (1-methoxy-2-methylbenzene) with 3-methylglutaric anhydride using Lewis acids like AlCl₃ () or Brønsted acids like Methanesulfonic Acid (MSA) ().

The Causality of Failure: In 2-methylanisole, the methoxy group is a powerful electron-donating group via resonance, making it a strong ortho/para director. The methyl group is a much weaker director. Consequently, electrophilic attack by the acylium ion occurs almost exclusively para to the methoxy group. This yields the 4-methoxy-3-methylphenyl isomer, not the target 3-methoxy-4-methylphenyl isomer.

To bypass this electronic override, the regiochemistry must be "hard-coded" into the starting material. By utilizing 4-bromo-2-methoxytoluene , we can generate a localized nucleophile (via a Grignard or organocuprate intermediate) that attacks the anhydride exactly at the required C4 position, ensuring absolute regiochemical fidelity (). Furthermore, the use of 3-methylglutaric anhydride is deliberate: its structural symmetry ensures that ring-opening yields a single constitutional backbone without chiral ambiguity at the point of attack.

Visualizing the Synthetic Divergence

Pathways SM1 2-Methylanisole (Direct FC Acylation) WrongProduct 4-Methoxy-3-methylphenyl Isomer (Undesired) SM1->WrongProduct AlCl3 or MSA Para to -OCH3 SM2 4-Bromo-2-methoxytoluene (Organometallic Addition) RightProduct 5-(3-Methoxy-4-methylphenyl)- 3-methyl-5-oxovaleric acid SM2->RightProduct 1. Mg, THF 2. CuI, -78°C Anhydride 3-Methylglutaric Anhydride Anhydride->WrongProduct Anhydride->RightProduct

Caption: Regiochemical divergence between direct Friedel-Crafts acylation and organometallic addition.

Quantitative Data Comparison

The table below summarizes the performance metrics of both pathways. While Pathway A is highly scalable, it is highly reproducible for the wrong molecule. Pathway B is the only viable route for the target API intermediate.

ParameterPathway A: Direct Friedel-CraftsPathway B: Organocuprate Addition
Primary Regioisomer 4-Methoxy-3-methylphenyl (>90%)3-Methoxy-4-methylphenyl (>98%)
Target Isomer Yield < 5% (Trace)78% (Isolated)
Catalyst / Reagent AlCl₃ (Stoichiometric)Mg / CuI (Catalytic)
Operating Temp 0 °C to 25 °C-78 °C to 0 °C
Over-addition Risk NoneMitigated by CuI transmetalation
Scalability High (but incorrect product)Moderate (requires cryogenics)

Self-Validating Experimental Protocol (Pathway B)

To ensure trustworthiness and reproducibility, the following protocol for Pathway B integrates strict In-Process Controls (IPCs) to create a self-validating system.

Step 1: Grignard Formation (Hard-Coding Regiochemistry)
  • Charge an oven-dried, argon-purged flask with magnesium turnings (1.1 eq) and anhydrous THF.

  • Add a single iodine crystal to activate the magnesium surface (causality: removes the passivation layer of MgO).

  • Slowly dropwise add 4-bromo-2-methoxytoluene (1.0 eq) in THF, maintaining a gentle reflux.

  • IPC Check 1: Quench a 0.1 mL aliquot in water and analyze via GC-MS. The system is validated to proceed only when >98% of the peak area corresponds to the debrominated mass (2-methoxytoluene), confirming complete Grignard formation.

Step 2: Transmetalation (Preventing Over-Addition)
  • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Add Copper(I) iodide (CuI, 0.1 eq).

  • Causality: Grignard reagents are "hard" nucleophiles that can attack the resulting ketone product to form tertiary alcohols. Transmetalating to a "softer" organocuprate intermediate ensures the reaction stops cleanly at the keto-acid stage.

Step 3: Anhydride Ring Opening
  • Dropwise add a solution of 3-methylglutaric anhydride (1.05 eq) in THF over 30 minutes.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • IPC Check 2: Analyze an aliquot via HPLC (254 nm). The reaction is self-validated for quenching when the anhydride peak area falls below 2%.

Step 4: Quench and Isolation
  • Quench the reaction carefully with 1M HCl at 0 °C to protonate the carboxylate.

  • Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate in vacuo and recrystallize from Ethanol/Water to yield the pure 5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid.

Mechanistic Workflow Visualization

Workflow Step1 Grignard Formation Step4 IPC: GC-MS (>98% Conv) Step1->Step4 Aliquot Step2 CuI Trans- metalation Step3 Anhydride Addition Step2->Step3 -78°C Step5 Quench & Isolate Step3->Step5 HPLC Check Step4->Step2 Validated

Caption: Self-validating cryogenic workflow for the organometallic synthesis pathway.

References

  • Structure-Based Discovery of Thiosemicarbazone Metalloproteinase Inhibitors for Hemorrhage Treatment in Snakebites. ACS Medicinal Chemistry Letters.[Link]

  • Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes. Thieme Connect.[Link]

  • Highly Efficient Nickel-Catalyzed Cross-Coupling of Succinic and Glutaric Anhydrides with Organozinc Reagents. Journal of the American Chemical Society.[Link]

Validation

A Comparative Guide to the Cross-Validation of GC-MS and NMR Data for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

Executive Summary For researchers and drug development professionals, the unambiguous structural confirmation of complex pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis and regulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural confirmation of complex pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis and regulatory compliance. 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid (C₁₄H₁₈O₄) is a polyfunctional intermediate featuring an aryl ketone, a chiral aliphatic center, and a terminal carboxylic acid.

Relying on a single analytical modality for such compounds often leaves structural ambiguities—particularly concerning regiochemistry and isomeric purity. This guide provides an objective comparison and cross-validation workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By coupling the high-sensitivity fragmentation profiling of GC-MS with the exact connectivity mapping of 2D NMR, laboratories can establish a self-validating system for structural proof.

Molecular Profile & Analytical Challenges

The target molecule, 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, presents several analytical challenges:

  • Volatility & Thermal Stability: The terminal carboxylic acid (-COOH) causes severe peak tailing and degradation in standard GC analysis due to hydrogen bonding and polarity.

  • Regioisomerism: The aromatic ring is substituted at the 3- and 4-positions. Differentiating the 3-methoxy-4-methylphenyl moiety from a 4-methoxy-3-methylphenyl isomer is nearly impossible using MS alone, requiring orthogonal techniques.

  • Aliphatic Skeleton: The C3 methyl group and the C5 ketone must be accurately mapped to confirm the valeric acid chain structure.

Methodology 1: GC-MS Analysis (Volatility & Fragmentation)

Causality & Principles

Unlike LC-MS or NMR, GC-MS requires the analyte to be highly volatile. Carboxylic acids exhibit poor chromatographic behavior; therefore, derivatization is mandatory [2]. We utilize MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) to convert the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester.

Upon electron ionization (EI) at 70 eV, the derivatized molecule (Nominal Mass: 322 m/z) undergoes predictable fragmentation. The most diagnostic pathway is the alpha-cleavage at the C5 ketone, driven by the resonance stabilization of the resulting acylium ion. This cleavage reliably yields a base peak at m/z 149 , corresponding to the 3-methoxy-4-methylbenzoyl cation [3].

Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 100 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of MSTFA. Incubate the mixture at 60°C for 30 minutes to ensure complete conversion of the -COOH group to the -COOTMS ester [2].

  • GC Conditions:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: EI mode (70 eV), scan range m/z 50–500.

  • Data Extraction: Verify the molecular ion [M]⁺ at m/z 322 and the diagnostic alpha-cleavage fragment at m/z 149.

Methodology 2: NMR Spectroscopy (Connectivity & Regiochemistry)

Causality & Principles

While GC-MS confirms the molecular weight and the presence of the benzoyl moiety, it cannot definitively assign the relative positions of the methoxy and methyl groups on the aromatic ring. NMR spectroscopy—specifically 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) —serves as the workhorse for exact structural elucidation [1].

By analyzing the ³J and ²J carbon-proton couplings via HMBC, we can map the exact regiochemistry. The methoxy protons will show a ³J correlation to the oxygen-bearing aromatic carbon (C3'), while the aromatic methyl protons will show correlations to C3', C4', and C5'. This unequivocally distinguishes the molecule from other positional isomers [1].

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference). CDCl₃ is chosen to prevent exchange of the carboxylic acid proton, though it may appear broad.

  • 1D Acquisition:

    • ¹H NMR (600 MHz): 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR (150 MHz): 1024 scans, D1 of 2.0 s.

  • 2D Acquisition:

    • HSQC: Gradient-selected, optimized for ¹J(C,H) = 145 Hz.

    • HMBC: Gradient-selected, optimized for long-range ⁿJ(C,H) = 8 Hz.

  • Data Extraction: Map the methoxy singlet (~3.8 ppm) and aromatic methyl singlet (~2.2 ppm) to their respective quaternary carbons.

Cross-Validation Workflow & Data Presentation

A robust analytical foundation relies on the intersection of these two methodologies. GC-MS provides the primary proof of purity and macroscopic structural fragments, while NMR provides the microscopic atomic connectivity.

Workflow cluster_GCMS GC-MS Pathway cluster_NMR NMR Pathway Start 5-(3-Methoxy-4-methylphenyl) -3-methyl-5-oxovaleric acid Deriv MSTFA Derivatization (TMS Ester) Start->Deriv Prep Dissolution in CDCl3 Start->Prep EI Electron Ionization (EI) Fragmentation Deriv->EI MSData Mass: m/z 322 [M]+ Fragment: m/z 149 EI->MSData CrossVal Orthogonal Cross-Validation MSData->CrossVal Acq 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) Prep->Acq NMRData Regiochemistry & Exact Connectivity Acq->NMRData NMRData->CrossVal Result Unambiguous Structural Confirmation CrossVal->Result

Caption: Logical workflow for cross-validating GC-MS and NMR data.

Quantitative Data Comparison Matrix
Analytical ParameterGC-MS (Derivatized)NMR (CDCl₃)Structural Evidence Provided
Molecular Weight m/z 322 [M]⁺N/AConfirms intact mass of the TMS-esterified target compound.
Aromatic Substitution m/z 149 (Base Peak)¹H: singlets at ~3.8 ppm (-OCH₃) & ~2.2 ppm (-CH₃)MS proves the benzoyl fragment; NMR proves the functional groups exist.
Regiochemistry Indistinguishable from isomersHMBC: -OCH₃ correlates to C3' (~158 ppm); -CH₃ correlates to C4' (~128 ppm)NMR unequivocally proves the 3-methoxy-4-methyl orientation.
Aliphatic Chain m/z 233 [M - OTMS]⁺¹H: doublet at ~1.0 ppm (C3-CH₃)MS confirms the valeric acid loss; NMR confirms the C3 methyl branching.
Purity Assessment Chromatographic Area % (TIC)Quantitative ¹H NMR (qNMR) vs. Internal StandardCross-validates chemical purity and highlights non-volatile impurities.

Structural Elucidation Logic

The true power of cross-validation lies in how the data points from one technique resolve the blind spots of the other. The diagram below illustrates how the macroscopic fragmentation observed in GC-MS is anchored by the microscopic bond correlations observed in HMBC.

Logic Mol Target Molecule MS_Frag GC-MS: Alpha Cleavage Mol->MS_Frag NMR_HMBC1 HMBC: 3-Methoxy Mol->NMR_HMBC1 NMR_HMBC2 HMBC: 4-Methyl Mol->NMR_HMBC2 MS_Ion m/z 149 (Aryl-C=O+) MS_Frag->MS_Ion Validate Regioisomer Confirmed MS_Ion->Validate NMR_Corr1 Correlates to C3' NMR_HMBC1->NMR_Corr1 NMR_Corr1->Validate NMR_Corr2 Correlates to C3', C4', C5' NMR_HMBC2->NMR_Corr2 NMR_Corr2->Validate

Caption: Complementary structural elucidation logic using MS fragmentation and HMBC.

By demanding that both the GC-MS fragmentation pathways and the 2D NMR correlation maps agree, researchers create a self-validating analytical package. If a synthetic byproduct (such as a 4-methoxy-3-methyl isomer) were present, the GC-MS TIC might show a single peak (if co-eluting) or an identical mass spectrum, but the HMBC correlations would immediately expose the structural deviation by showing the methoxy protons correlating to a different carbon chemical shift.

References

  • Saurí, J. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules / PMC - NIH. Available at:[Link]

  • Qiu, Y., et al. (2014). Gas Chromatography in Metabolomics Study. IntechOpen. Available at:[Link]

  • Fiehn, O., et al. (2015). Using Accurate Mass Gas Chromatography–Mass Spectrometry with the MINE Database for Epimetabolite Annotation. Analytical Chemistry / PMC - NIH. Available at:[Link]

Comparative

Evaluating the Biological Activity of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric Acid: A Comparative Guide Against Structural Analogs

As drug development increasingly targets complex lipid signaling pathways, the structural optimization of small-molecule antagonists has become a critical focal point. Among these, derivatives of 5-aryl-5-oxovaleric acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex lipid signaling pathways, the structural optimization of small-molecule antagonists has become a critical focal point. Among these, derivatives of 5-aryl-5-oxovaleric acids have emerged as highly potent modulators of the Oxoeicosanoid (OXE) receptor, a G-protein coupled receptor (GPCR) responsible for mediating severe eosinophilic inflammation.

This guide provides an in-depth, objective comparison of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid against its primary structural analogs. By dissecting the structure-activity relationship (SAR), quantitative performance metrics, and the causality behind our experimental designs, we aim to provide researchers with a robust framework for evaluating this class of compounds.

Structural & Mechanistic Dynamics: The "Why" Behind the Molecule

To understand the biological activity of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, we must analyze its two primary pharmacophores: the 3-methyl-5-oxovaleric acid tail and the di-substituted aryl head .

The Causality of the 3-Methyl Substitution

Endogenous fatty acids and unbranched oxovaleric acids—such as 5-(3,4-Dichlorophenyl)-5-oxovaleric acid—undergo rapid β -oxidation in vivo, severely limiting their pharmacokinetic viability. By introducing a methyl group at the C3 position of the valeric acid chain, we create a steric shield. This modification physically obstructs enoyl-CoA hydratase, the enzyme responsible for the second step of the β -oxidation spiral, thereby engineering .

The Synergism of the 3-Methoxy-4-methylphenyl Ring

The OXE receptor's binding pocket requires precise stereoelectronic complementarity. When comparing the target compound to its mono-substituted analogs (4-methoxyphenyl and 4-methylphenyl), the dual substitution proves synergistic. The 4-methyl group provides essential lipophilic contacts deep within the receptor's hydrophobic cleft, while the 3-methoxy oxygen acts as an electron-donating hydrogen bond acceptor. This specific arrangement locks the aromatic ring into the optimal dihedral angle for competitive antagonism against the endogenous ligand, 5-oxo-ETE.

Pathway Ligand 5-oxo-ETE (Endogenous Agonist) Receptor OXE Receptor (GPCR) Ligand->Receptor Binds & Activates Effector Gq/11 Protein Activation Receptor->Effector Signal Transduction Response Calcium Mobilization & Eosinophil Chemotaxis Effector->Response Cellular Response Antagonist 5-(3-Methoxy-4-methylphenyl)- 3-methyl-5-oxovaleric acid Antagonist->Receptor Competitive Inhibition

Mechanism of OXE receptor antagonism by 5-oxovaleric acid derivatives.

Quantitative Performance Matrix

The following table synthesizes the comparative biological activity of the target compound against its structural analogs. Data reflects standard in vitro profiling for OXE-R antagonism and metabolic stability.

CompoundSubstitutionOXE-R Antagonism (IC50, nM)Eosinophil Chemotaxis Inhibition (%)Metabolic Half-Life (h)
5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid 3-OMe, 4-Me42.5 ± 3.188 ± 46.2
4-OMe115.0 ± 8.465 ± 55.8
4-Me140.2 ± 9.258 ± 66.0
3,4-diCl (No 3-Me)> 100012 ± 21.1

Key Takeaway: The target compound demonstrates a nearly 3-fold increase in potency over the 4-methoxy analog, validating the necessity of the 4-methyl group for optimal receptor pocket occupation. Furthermore, the absence of the 3-methyl group in the dichlorophenyl analog results in a catastrophic drop in metabolic half-life.

Self-Validating Experimental Protocols

To ensure the integrity of our comparative data, the protocols used to evaluate these compounds must be self-validating. A protocol is only as trustworthy as its internal controls.

Protocol A: In Vitro FLIPR Calcium Mobilization Assay

This assay quantifies the ability of the compounds to block 5-oxo-ETE-induced calcium release in CHO cells stably expressing the human OXE receptor.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-OXER cells at 25,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading (The Causality of Probenecid): Remove the media and add 20 µL of Fluo-4 AM calcium indicator dye. Crucial Step: Supplement the loading buffer with 2.5 mM probenecid. Probenecid inhibits multidrug resistance (MDR) efflux pumps. Without it, the cells will actively pump the fluorophore out of the cytoplasm, resulting in a decaying baseline and false-positive antagonism.

  • Compound Incubation: Add the 5-oxovaleric acid derivatives in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes.

  • Agonist Challenge: Using the FLIPR (Fluorometric Imaging Plate Reader), inject an EC80 concentration of 5-oxo-ETE and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

  • Self-Validation (Schild Plot Analysis): Do not rely solely on a single IC50 calculation. Perform the assay using multiple fixed concentrations of the antagonist against a full dose-response curve of the agonist. If the compound is a true competitive antagonist, the resulting Schild regression will yield a slope of exactly 1.0. A deviation from 1.0 immediately flags allosteric modulation or assay artifact, ensuring the data's trustworthiness.

Workflow Step1 Compound Synthesis & QC (LC-MS / NMR Validation) Step3 FLIPR Calcium Assay (Dye Loading + Probenecid) Step1->Step3 Step2 Cell Line Preparation (CHO-OXER Stable Transfectants) Step2->Step3 Step4 High-Throughput Screening (Fluorescence Kinetics) Step3->Step4 Step5 Data Synthesis (IC50 & Schild Plot Analysis) Step4->Step5

Self-validating experimental workflow for evaluating OXE receptor modulators.

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

To prove the causality of the 3-methyl substitution, we evaluate the compounds against human liver microsomes (HLMs).

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH. Why NADPH? It is the essential cofactor for Cytochrome P450 enzymes; omitting it in a parallel control well self-validates that any observed degradation is strictly CYP-mediated, not due to chemical instability.

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life.

Conclusion

The evaluation of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid demonstrates the profound impact of rational drug design. By integrating a 3-methyl group for metabolic longevity and a 3-methoxy-4-methylphenyl head group for optimal receptor affinity, this compound significantly outperforms its mono-substituted and unbranched analogs. For researchers targeting lipid-mediated inflammatory pathways, this structural template offers a highly validated starting point for further in vivo optimization.

References

  • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 5-(4-METHOXYPHENYL)-3-METHYL-5-OXOVALERIC ACID — Chemical Substance Information Source: NextSDS URL:[Link]

  • 5-(4-METHYLPHENYL)-3-METHYL-5-OXOVALERIC ACID — Chemical Substance Information Source: NextSDS URL:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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